molecular formula C22H18ClN3O4 B10773072 ISA-2011B

ISA-2011B

Numéro de catalogue: B10773072
Poids moléculaire: 423.8 g/mol
Clé InChI: FSEZESVJDPKRDS-UWJYYQICSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ISA-2011B is a useful research compound. Its molecular formula is C22H18ClN3O4 and its molecular weight is 423.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4/c1-25-9-20(27)26-17(22(25)28)4-11-5-18-19(30-10-29-18)7-13(11)21(26)15-8-24-16-3-2-12(23)6-14(15)16/h2-3,5-8,17,21,24H,4,9-10H2,1H3/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEZESVJDPKRDS-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=CC4=C(C=C3C2C5=CNC6=C5C=C(C=C6)Cl)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@H](C1=O)CC3=CC4=C(C=C3[C@H]2C5=CNC6=C5C=C(C=C6)Cl)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ISA-2011B in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ISA-2011B is a novel small molecule inhibitor with significant therapeutic potential in the context of advanced and castration-resistant prostate cancer (CRPC). This document elucidates the core mechanism of action of this compound, focusing on its direct molecular target, the downstream signaling cascades it modulates, and its effects on key pathways driving prostate cancer progression. This compound selectively targets Phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5K1α), a critical lipid kinase. Inhibition of PIP5K1α by this compound disrupts the PI3K/AKT signaling pathway, a central node in cancer cell survival, proliferation, and invasion. Furthermore, this compound has been demonstrated to impact the Androgen Receptor (AR) signaling axis, a key driver of prostate cancer, and shows promise in overcoming resistance to standard anti-androgen therapies. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the intricate signaling networks affected by this compound.

Core Mechanism of Action: Targeting PIP5K1α

This compound is a diketopiperazine-fused C-1 indol-3-yl substituted tetrahydroisoquinoline derivative identified as a selective inhibitor of PIP5K1α.[1][2] PIP5K1α is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-4-phosphate (PI4P) to generate phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a crucial secondary messenger and a substrate for phosphoinositide 3-kinase (PI3K), which, in turn, activates the pro-survival AKT signaling pathway.[3][4] In prostate cancer, particularly in advanced and aggressive forms, PIP5K1α is often overexpressed and its activity is elevated.[1]

By binding to and inhibiting PIP5K1α, this compound effectively depletes the cellular pool of PIP2, leading to the subsequent inactivation of the PI3K/AKT pathway. This targeted inhibition forms the cornerstone of this compound's anti-neoplastic activity in prostate cancer.

Modulation of Key Signaling Pathways

The inhibitory action of this compound on PIP5K1α instigates a cascade of downstream effects on critical signaling pathways implicated in prostate cancer pathogenesis.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in prostate cancer, often due to the loss of the tumor suppressor PTEN. This compound-mediated inhibition of PIP5K1α leads to a significant reduction in AKT phosphorylation at Serine 473 (pAKT S473), a key marker of its activation. The suppression of AKT activity results in increased apoptosis and decreased cell proliferation and invasion in prostate cancer cells.

The Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor (AR) is a primary driver of prostate cancer growth and progression. This compound has been shown to significantly downregulate the expression of both full-length AR and its splice variants, such as AR-V7, which is associated with resistance to anti-androgen therapies like enzalutamide. The compound also reduces the expression of AR target genes, including Prostate-Specific Antigen (PSA) and Cyclin-Dependent Kinase 1 (CDK1). This dual action on both the PI3K/AKT and AR pathways makes this compound a particularly promising agent for the treatment of castration-resistant prostate cancer.

Downstream Effectors of Cell Proliferation, Survival, and Invasion

The impact of this compound extends to several downstream effectors that govern the malignant phenotype of prostate cancer cells. Treatment with this compound has been shown to decrease the expression of key proteins involved in cell cycle progression, angiogenesis, and metastasis, including:

  • CDK1: A crucial regulator of the cell cycle.

  • Matrix Metalloproteinase 9 (MMP9): An enzyme involved in the degradation of the extracellular matrix, facilitating invasion and metastasis.

  • Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis.

Quantitative Data on the Efficacy of this compound

The anti-tumor effects of this compound have been quantified in numerous preclinical studies, both in vitro and in vivo. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
Cell LineAssayConcentration (µM)EffectReference
PC-3MTS Proliferation Assay1041.23% reduction in proliferation
PC-3MTS Proliferation Assay2051.35% reduction in proliferation
PC-3MTS Proliferation Assay5078.38% reduction in proliferation
PC-3Immunoblot2078.6% reduction in PIP5K1α expression
LNCaPImmunoblot20Reduction in AR and PSA expression
C4-2Immunoblot5072% decrease in AR expression
C4-2Immunoblot5096% decrease in CDK1 expression
C4-2Immunoblot5054% reduction in pAKT (S473)
DU145ImmunoblotNot SpecifiedSignificant decrease in AR and CDK1
22Rv1ImmunoblotNot SpecifiedReduction in AR-V7 and CDK1
22Rv1 (AR-V7 overexpressing)ImmunoblotNot Specified93% decrease in AR-V7 expression in tumors
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
Xenograft ModelTreatment Dose and ScheduleOutcomeReference
PC-340 mg/kg, every second day for 20 daysSignificant inhibition of tumor growth
PC-340 mg/kg (with docetaxel)Enhanced tumor growth inhibition
22Rv1 (AR-V7 overexpressing)40 mg/kg, for 15 days3.5-fold smaller tumor volume vs. control
PC-3Not SpecifiedTumor volume was 12.5% of vehicle control

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on this compound.

Cell Viability/Proliferation Assay (MTS Assay)
  • Objective: To determine the effect of this compound on the metabolic activity and proliferation of prostate cancer cells.

  • Procedure:

    • Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% FBS and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (DMSO) for a specified period (e.g., 48 hours).

    • Following treatment, 20 µl of MTS reagent is added to each well.

    • The plates are incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 490 nm using a microplate reader. The proliferation rate is calculated relative to the vehicle-treated control cells.

Immunoblotting
  • Objective: To analyze the expression levels of specific proteins in prostate cancer cells following treatment with this compound.

  • Procedure:

    • Prostate cancer cells are seeded in 6-well plates and treated with this compound or vehicle control.

    • After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies against target proteins (e.g., PIP5K1α, pAKT, AR, CDK1) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Mouse Models
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Procedure:

    • Male athymic nude mice (6-8 weeks old) are used.

    • Prostate cancer cells (e.g., PC-3 or 22Rv1) are suspended in a solution of PBS and Matrigel.

    • Approximately 1 x 10⁶ to 2 x 10⁶ cells are subcutaneously injected into the flank of each mouse.

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²)/2.

    • When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

    • This compound is administered via intraperitoneal injection at a specified dose and schedule (e.g., 40 mg/kg every other day). The control group receives vehicle injections.

    • Tumor volumes and body weights are measured throughout the study.

    • At the end of the experiment, the mice are euthanized, and the tumors are excised for further analysis (e.g., immunoblotting, immunohistochemistry).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

This compound Mechanism of Action: Signaling Cascade

ISA2011B_Mechanism cluster_0 PI3K/AKT Pathway cluster_1 AR Pathway ISA2011B This compound PIP5K1a PIP5K1α ISA2011B->PIP5K1a AR_pathway AR Signaling ISA2011B->AR_pathway PIP2 PIP2 PI4P PI4P PI4P->PIP2 PIP5K1α PI3K PI3K PIP2->PI3K AKT AKT PI3K->AKT pAKT pAKT (Active) AKT->pAKT Downstream Cell Survival, Proliferation, Invasion pAKT->Downstream Apoptosis Apoptosis pAKT->Apoptosis MMP9 MMP9 pAKT->MMP9 VEGF VEGF pAKT->VEGF AR AR / AR-V7 AR_pathway->AR CDK1 CDK1 AR_pathway->CDK1 PSA PSA AR->PSA

Figure 1: this compound inhibits PIP5K1α, leading to downregulation of the PI3K/AKT and AR signaling pathways.

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow start Start: PCa Cell Culture (e.g., PC-3, 22Rv1) injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Group: This compound Administration randomization->treatment control Control Group: Vehicle Administration randomization->control monitoring Continued Monitoring: Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Study Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Tumor Analysis: Immunoblotting, IHC endpoint->analysis

Figure 2: A generalized workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Conclusion

This compound represents a promising therapeutic agent for prostate cancer, particularly for advanced and castration-resistant disease. Its unique mechanism of action, centered on the inhibition of PIP5K1α, allows for the dual blockade of the critical PI3K/AKT and AR signaling pathways. The preclinical data robustly support its anti-proliferative, pro-apoptotic, and anti-invasive properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals. Further clinical investigation is warranted to translate the compelling preclinical efficacy of this compound into a viable treatment for prostate cancer patients.

References

The Function of ISA-2011B: A Technical Guide to a Novel PIP5K1α Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISA-2011B is a novel small molecule inhibitor targeting Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), a key enzyme in the phosphoinositide signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, with a focus on its applications in oncology and immunology.

Core Mechanism of Action

This compound is a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative that functions as a potent and selective inhibitor of PIP5K1α.[1][4] PIP5K1α is the primary enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical second messenger involved in numerous cellular processes. By inhibiting PIP5K1α, this compound effectively reduces the cellular levels of PIP2. This reduction in PIP2 has significant downstream consequences, most notably the suppression of the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and invasion.

Signaling Pathway of this compound in Cancer

In the context of cancer, particularly prostate cancer, the inhibition of PIP5K1α by this compound has demonstrated significant anti-tumor effects. The downstream signaling cascade is initiated by the reduction of PIP2, which is a necessary substrate for phosphatidylinositol 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Consequently, the activation of AKT (also known as Protein Kinase B) is diminished, leading to the induction of apoptosis and a reduction in cell proliferation and invasion.

cluster_cytoplasm Cytoplasm PIP4P PI4P PIP2 PIP2 PIP4P->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Activates This compound This compound PIP5K1a PIP5K1α This compound->PIP5K1a Inhibits PI3K PI3K Downstream_Effectors Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream_Effectors Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Effectors->Apoptosis Inhibits cluster_workflow MTS Proliferation Assay Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with This compound seed->treat incubate Incubate (48-72h) treat->incubate add_mts Add MTS reagent incubate->add_mts incubate2 Incubate (1-4h) add_mts->incubate2 read Measure Absorbance (490nm) incubate2->read end End read->end cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Ca_influx Ca²⁺ Influx TCR->Ca_influx Leads to CD28 CD28 PIP5K1a PIP5K1α CD28->PIP5K1a Activates NFkB NF-κB Activation CD28->NFkB Activates PIP2 PIP2 PIP2->Ca_influx Required for This compound This compound This compound->PIP5K1a Inhibits PIP5K1a->PIP2 Synthesizes NFAT NF-AT Activation Ca_influx->NFAT Activates IL2 IL-2 Expression NFAT->IL2 Induces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces

References

ISA-2011B: A Potent and Selective PIP5Kα Inhibitor for Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-4-phosphate 5-kinase type-1 alpha (PIP5Kα), an isozyme of the PIP5K family, is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a key second messenger and a substrate for phosphoinositide 3-kinase (PI3K), which activates the PI3K/AKT signaling pathway, a cascade frequently dysregulated in various human cancers, including prostate cancer.[1][2] Elevated expression of PIP5Kα has been associated with poor prognosis in prostate cancer, highlighting its potential as a therapeutic target.[3] ISA-2011B is a novel, selective small molecule inhibitor of PIP5Kα, demonstrating significant anti-cancer properties in preclinical studies.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and key signaling pathways.

Chemical Properties

This compound is a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative.

PropertyValue
Molecular Formula C22H18ClN3O4
Molecular Weight 423.85 g/mol
CAS Number 1395347-24-6
Appearance White to off-white solid

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting PIP5Kα. Its mechanism of action is twofold: it inhibits the lipid kinase activity of PIP5Kα and also downregulates its protein expression. By inhibiting PIP5Kα, this compound reduces the cellular pool of PIP2, thereby attenuating the downstream PI3K/AKT signaling pathway. This leads to the inhibition of key cellular processes that drive cancer progression, including cell proliferation, survival, and invasion. Furthermore, this compound has been shown to disrupt the protein stabilization of the androgen receptor (AR) and its splice variant AR-V7, which are critical drivers of prostate cancer growth.

Quantitative Data

The following tables summarize the quantitative effects of this compound in various preclinical models.

Table 1: In Vitro Efficacy of this compound on Cell Proliferation
Cell LineConcentrationProliferation Rate (% of Vehicle Control)Reference
PC-310 µM58.77%
PC-320 µM48.65%
PC-350 µM21.62%
Table 2: In Vitro Efficacy of this compound on Protein Expression and Signaling
Cell LineTreatmentTarget Protein% InhibitionReference
PC-325 µM, 48hPIP5K1α Expression78.6%
LNCaPThis compoundpSer-473 AKT75.55%
PC-3This compoundpSer-473 AKT70.23% (down to 29.77% of control)
C4-250 µM, 48hAR Expression72%
C4-250 µM, 48hCDK1 Expression96%
C4-250 µM, 48hpSer-473 AKT54%
DU145This compoundAR Expression30.5% (down to 69.5% of control)
22Rv1 (xenograft)40 mg/kgAR-V7 Expression93%
Table 3: In Vitro Efficacy of this compound on Cell Adhesion and Invasion
Cell LineAssayResult (% of Vehicle Control)Reference
PC-3Adhesion38.82%
PC-3Invasion55.96%
C4-2Migration34% (of control migrated cells)
DU145Migration58% (of control migrated cells)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

Cell Proliferation (MTS) Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed 5 x 10³ viable cells per well in 100 µL of complete culture medium (e.g., RPMI-1640 with 10% FBS) in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Western Blotting

This protocol is used to determine the effect of this compound on the expression levels of target proteins such as PIP5Kα and phosphorylated AKT.

  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-PIP5K1α, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 1 x 10⁷ PC-3 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, intraperitoneally, every other day) or vehicle control.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

PIP5Ka_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PIP4P PI(4)P PIP2 PI(4,5)P2 PIP4P->PIP2 ATP to ADP PIP3 PI(3,4,5)P3 PIP2->PIP3 ATP to ADP pAKT p-AKT (Active) PIP3->pAKT Activates PIP5Ka PIP5Kα PIP5Ka->PIP2 PI3K PI3K PI3K->PIP3 AKT AKT Proliferation Cell Proliferation pAKT->Proliferation Promotes Survival Cell Survival pAKT->Survival Promotes Invasion Cell Invasion pAKT->Invasion Promotes ISA2011B This compound ISA2011B->PIP5Ka Inhibits

Caption: PIP5Kα Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound (or vehicle control) seed->treat incubate Incubate for 48 hours treat->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read Measure absorbance at 490 nm incubate_mts->read analyze Analyze data: Calculate % proliferation inhibition read->analyze end End: Determine IC50 analyze->end

Caption: Workflow for In Vitro Cell Proliferation Assay.

Conclusion

This compound is a promising preclinical candidate that selectively targets PIP5Kα, a key enzyme in the oncogenic PI3K/AKT signaling pathway. Its ability to inhibit both the kinase activity and expression of PIP5Kα leads to potent anti-proliferative, pro-apoptotic, and anti-invasive effects in prostate cancer models. The comprehensive data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting PIP5Kα with this compound. Further investigation into its efficacy in other cancer types and its pharmacokinetic and pharmacodynamic properties is warranted to advance this compound towards clinical development.

References

An In-depth Technical Guide to the Role of ISA-2011B in the PI3K/AKT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This guide elucidates the mechanism of action of ISA-2011B, a novel small molecule inhibitor, with a specific focus on its role in modulating the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This compound functions by targeting an upstream regulator, phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α), presenting a promising strategy for therapeutic intervention in cancers characterized by aberrant PI3K/AKT pathway activation, such as advanced prostate and breast cancer.[1][2][3]

The PI3K/AKT Signaling Pathway and the Role of PIP5K1α

The PI3K/AKT pathway is a critical intracellular signaling cascade that governs essential cellular processes including cell growth, proliferation, survival, and motility.[3] Its dysregulation is a frequent event in a multitude of human cancers. A key upstream event in this pathway is the generation of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K.

Phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α) is a lipid kinase that plays a crucial, yet previously underappreciated, role in activating this pathway.[1] PIP5K1α catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2). This PIP2 molecule serves as the essential substrate for PI3K, which then phosphorylates it to produce PIP3. PIP3 subsequently recruits and activates AKT (also known as Protein Kinase B), initiating the downstream signaling cascade that promotes cell survival and proliferation. Overexpression of PIP5K1α has been linked to poor prognosis in cancers like prostate cancer and is associated with increased AKT activity and an invasive malignant phenotype.

Mechanism of Action of this compound

This compound is a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline that has been identified as a potent and selective inhibitor of PIP5K1α. Its mechanism of action is centered on the direct inhibition of PIP5K1α, which disrupts the entire downstream PI3K/AKT signaling cascade.

By inhibiting PIP5K1α, this compound effectively reduces the cellular pool of PIP2. This substrate limitation leads to a subsequent decrease in the production of PIP3 by PI3K. The reduction in PIP3 levels prevents the activation of AKT, thereby suppressing the key survival, proliferation, and invasion signals that are typically driven by this pathway. This targeted inhibition makes this compound a compelling candidate for cancers that are dependent on the PI3K/AKT pathway.

ISA2011B_Mechanism PI4P PI4P PIP2 PIP2 PI4P->PIP2 PIP5K1α PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT PIP5K1a PIP5K1α PI3K PI3K pAKT p-AKT (Active) AKT->pAKT Activation Downstream Downstream Effectors (Proliferation, Survival) pAKT->Downstream ISA This compound ISA->PIP5K1a Inhibits

Caption: this compound inhibits PIP5K1α, reducing PIP2/PIP3 levels and subsequent AKT activation.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound have been quantified across various cancer cell lines and models. The data highlights its potency in reducing cell proliferation and downregulating key proteins in the PI3K/AKT pathway.

Table 1: In Vitro Efficacy of this compound on Cell Proliferation
Cell LineConcentration (µM)Proliferation Rate (% of Vehicle Control)Citation
PC-3 (Prostate Cancer)1058.77%
PC-3 (Prostate Cancer)2048.65%
PC-3 (Prostate Cancer)5021.62%
Table 2: Molecular Effects of this compound Treatment
Cell LineTarget Protein / ReadoutEffectCitation
PC-3 (Prostate Cancer)PIP5K1α Expression78.6% inhibition
MCF-7 (Breast Cancer)pSer-473 AKT~40% reduction
MCF-7 (Breast Cancer)Cyclin D1>90% reduction
C4-2 (Prostate Cancer)Androgen Receptor (AR)72% decrease in expression
C4-2 (Prostate Cancer)CDK196% decrease in expression
22Rv1 (Prostate Cancer)AR-V7 and CDK1Remarkable reduction in nucleus and cytoplasm

Key Experimental Protocols

The following are summaries of methodologies used to evaluate the efficacy and mechanism of this compound.

Cell Proliferation (MTS) Assay

This assay is used to assess the dose-dependent effect of this compound on cancer cell viability.

  • Cell Seeding: Plate cells (e.g., PC-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTS Reagent: Add a tetrazolium dye-based reagent (MTS) to each well.

  • Incubation: Incubate for 1-4 hours, allowing viable cells to convert the MTS into a formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader. The absorbance is directly proportional to the number of living cells.

Immunoblot (Western Blot) Analysis

This technique is employed to detect and quantify changes in protein expression levels following this compound treatment.

  • Cell Lysis: Treat cells (e.g., PC-3, MCF-7, C4-2) with this compound or vehicle control. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PIP5K1α, p-AKT, total AKT, AR, CDK1, Cyclin D1) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis is used for quantification.

Experimental_Workflow cluster_analysis Analysis Start Seed Cancer Cells (e.g., PC-3) Treatment Treat with this compound or Vehicle Control Start->Treatment Incubate Incubate (e.g., 48h) Treatment->Incubate Analysis_Choice Choose Assay Incubate->Analysis_Choice Proliferation Proliferation Assay (MTS) Analysis_Choice->Proliferation Viability Western Protein Analysis (Western Blot) Analysis_Choice->Western Mechanism Result_Prolif Measure Absorbance (Cell Viability) Proliferation->Result_Prolif Result_Western Detect Protein Levels (p-AKT, etc.) Western->Result_Western

Caption: A generalized workflow for in vitro evaluation of this compound's effects.

Xenograft Mouse Model

This in vivo model is crucial for assessing the therapeutic benefit of this compound on tumor growth.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., PC-3, 22Rv1) into immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-150 mm³).

  • Treatment: Randomize mice into treatment groups: vehicle control, this compound (e.g., 40 mg/kg), a positive control (e.g., docetaxel), or a combination. Administer treatment intraperitoneally or orally every other day.

  • Monitoring: Monitor tumor volume and body weight regularly for the duration of the study (e.g., 20 days).

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunoblotting or immunohistochemistry) to confirm target engagement and downstream effects.

PIP5Kα Lipid-Kinase Assay

This assay directly measures the enzymatic activity of PIP5Kα.

  • Immunoprecipitation: Lyse treated or untreated cells (e.g., primary T cells) and immunoprecipitate endogenous PIP5Kα using a specific antibody.

  • Kinase Reaction: Resuspend the immunoprecipitates in a kinase buffer containing PI4P substrate and [γ-³²P]ATP.

  • Incubation: Allow the kinase reaction to proceed at room temperature.

  • Lipid Extraction: Stop the reaction and extract the lipids.

  • Chromatography: Separate the radiolabeled lipid products (³²P-PIP2) using thin-layer chromatography (TLC).

  • Detection: Visualize the results by autoradiography and quantify using densitometry.

Conclusion

This compound represents a targeted therapeutic agent that effectively inhibits the PI3K/AKT signaling pathway. Its novel mechanism of targeting the upstream lipid kinase PIP5K1α distinguishes it from direct PI3K or AKT inhibitors. By reducing the substrate for PI3K, this compound leads to a significant downregulation of AKT activity, resulting in potent anti-proliferative and pro-apoptotic effects in cancer cells. The preclinical data strongly support its further development as a targeted cancer therapy, particularly for tumors harboring an activated PI3K/AKT pathway.

References

The Impact of ISA-2011B on T-Lymphocyte Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ISA-2011B, a small molecule inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase α (PIP5Kα), and its profound effects on T-lymphocyte activation. By targeting a key enzyme in the phosphoinositide signaling pathway, this compound presents a promising therapeutic strategy for modulating immune responses in various disease contexts, including autoimmune disorders. This document summarizes the core mechanism of action, presents quantitative data from key experiments, details the experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative that demonstrates high binding affinity to PIP5Kα.[1] This enzyme is crucial for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid that governs a multitude of cellular processes in T-lymphocytes, including cytoskeleton reorganization, cytokine gene expression, and cell survival and proliferation.[1][2][3][4]

The activation of T-lymphocytes is a tightly regulated process that requires a primary signal through the T-cell receptor (TCR) and a costimulatory signal, primarily delivered through the CD28 receptor. CD28 signaling is pivotal for the recruitment and activation of PIP5Kα, leading to an increase in PIP2 levels at the immunological synapse. PIP2 serves as a substrate for Class 1A PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream signaling cascades, including the NF-κB pathway.

This compound exerts its inhibitory effects by blocking the lipid-kinase activity of PIP5Kα. This inhibition leads to a significant impairment of both CD28 costimulatory signals that synergize with TCR signaling and CD28 autonomous signals that regulate pro-inflammatory gene expression. The key consequences of PIP5Kα inhibition by this compound in T-lymphocytes are:

  • Impaired Calcium Influx: A reduction in TCR-mediated Ca2+ influx, a critical event for T-cell activation.

  • Reduced NF-AT Transcriptional Activity: A downstream consequence of diminished calcium signaling, leading to decreased transcription of target genes like IL-2.

  • Inhibition of IL-2 Gene Expression: A direct impact on a crucial cytokine for T-cell proliferation and differentiation.

  • Suppression of NF-κB Activation: Impairment of CD28 autonomous signals that regulate the activation of the NF-κB transcription factor.

  • Downregulation of Pro-inflammatory Cytokines: A significant reduction in the transcription of pro-inflammatory cytokine and chemokine genes.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on T-lymphocyte activation have been quantified in several key studies. The following tables summarize the significant reduction in cytokine mRNA levels in primary T-cells treated with this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels in Primary T-cells from Healthy Donors

CytokineTreatment ConditionMedian mRNA Level (Arbitrary Units)Percentage Inhibition
IL-6 DMSO + anti-CD2837.66-
This compound (10 µM) + anti-CD2811.6669.0%
IL-8 DMSO + anti-CD2810.19-
This compound (10 µM) + anti-CD282.080.4%
IL-17A DMSO + anti-CD28120.4-
This compound (10 µM) + anti-CD287.094.2%

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels in Primary T-cells from Type 1 Diabetes (T1D) Patients

CytokineTreatment ConditionPercentage Inhibition by this compound
IL-6 CD28 StimulationSignificant Impairment
IL-8 CD28 StimulationSignificant Impairment
IL-17A CD28 StimulationSignificant Impairment

Table 3: Effect of this compound on IL-2 mRNA Levels in Primary T-cells from Healthy Donors

Treatment ConditionMedian mRNA Level (Arbitrary Units)
DMSO + anti-CD3/CD2816.59
This compound (10 µg/ml) + anti-CD3/CD285.68

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound's effect on T-lymphocyte activation.

PIP5Kα Lipid-Kinase Activity Assay
  • Cell Treatment: Primary T-cells from healthy donors are treated for 6 hours with either DMSO (vehicle control) or indicated concentrations of this compound.

  • Cell Stimulation: Cells are then left unstimulated or stimulated for 5 minutes with a saturating concentration of anti-CD3 (5 µg/ml) plus anti-CD28 antibodies, crosslinked with goat anti-mouse IgG (20 µg/ml).

  • Immunoprecipitation: PIP5Kα is immunoprecipitated from cell lysates.

  • Kinase Assay: The immunoprecipitates are subjected to a PIP5K kinase assay.

  • Analysis: The reaction products are resolved by thin-layer chromatography and visualized by autoradiography.

Measurement of Intracellular Calcium Levels ([Ca²⁺]i)
  • Cell Treatment: Primary T-cells from healthy donors are treated for 6 hours with DMSO or this compound (10 µM).

  • Calcium Indicator Loading: Cells are loaded with the fluorescent calcium indicator Fluo-3-AM.

  • Cell Stimulation: [Ca²⁺]i levels are measured by cytofluorimetric analysis following stimulation with crosslinked anti-CD3 plus anti-CD28 antibodies or with the calcium ionophore A23187 (2 µg/ml) for 10 minutes.

Real-Time PCR for Cytokine mRNA Quantification
  • Cell Treatment: Primary T-cells from healthy donors or T1D patients are treated with DMSO or this compound (10 µg/ml).

  • Cell Stimulation: Cells are stimulated for 6 hours (for IL-6 and IL-8) or 24 hours (for IL-17A) with a control isotype-matched monoclonal antibody or with crosslinked anti-CD28 antibodies. For IL-2 quantification, stimulation is performed for 6 hours with crosslinked anti-CD3 plus anti-CD28 antibodies.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted, and cDNA is synthesized.

  • Real-Time PCR: mRNA levels of the target cytokines are measured by real-time PCR.

  • Normalization: Values are normalized to the expression of a housekeeping gene, such as GAPDH, and expressed as arbitrary units.

NF-AT Luciferase Reporter Assay
  • Cell Transfection: Jurkat T-cells are transfected with an NF-AT luciferase reporter construct.

  • Cell Treatment: Transfected cells are treated for 6 hours with DMSO or indicated concentrations of this compound.

  • Cell Stimulation: Cells are stimulated with B7-positive cells (5-3.1/B7) pre-pulsed with or without Staphylococcal enterotoxin B (SEB).

  • Luciferase Assay: Luciferase activity is measured, and the results are normalized to GFP values to account for transfection efficiency.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

ISA2011B_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD28 CD28 PIP5Ka PIP5Kα CD28->PIP5Ka recruits & activates TCR TCR TCR->PIP5Ka PIP2 PIP2 PIP5Ka->PIP2 phosphorylates PI4P PI4P PI4P->PIP5Ka PI3K PI3K PIP2->PI3K substrate Ca_influx Ca²⁺ Influx PIP2->Ca_influx modulates PIP3 PIP3 PI3K->PIP3 generates NFkB_activation NF-κB Activation PIP3->NFkB_activation activates ISA2011B This compound ISA2011B->PIP5Ka inhibits NFAT_activation NF-AT Activation Ca_influx->NFAT_activation leads to IL2_gene IL-2 Gene Expression NFAT_activation->IL2_gene promotes Pro_inflammatory_genes Pro-inflammatory Cytokine Genes NFkB_activation->Pro_inflammatory_genes promotes

Caption: Mechanism of action of this compound in T-lymphocytes.

Experimental_Workflow_Cytokine_Quantification start Primary T-cells treatment Treatment: - DMSO (Control) - this compound start->treatment stimulation Stimulation: - anti-CD28 - anti-CD3/CD28 treatment->stimulation incubation Incubation (6h or 24h) stimulation->incubation rna_extraction RNA Extraction incubation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_pcr Real-Time PCR cdna_synthesis->rt_pcr analysis Data Analysis: - Normalization to GAPDH - Quantification of Cytokine mRNA rt_pcr->analysis

Caption: Workflow for cytokine mRNA quantification.

References

The Discovery and Synthesis of ISA-2011B: A Potent Inhibitor of PIP5K1α for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ISA-2011B is a novel small molecule inhibitor of phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α), a critical enzyme in the PI3K/AKT signaling pathway. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action as a potent anti-cancer agent, particularly in the context of advanced prostate cancer. This guide includes a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Discovery of this compound

This compound, a diketopiperazine fused C-1 indol-3-yl substituted 1,2,3,4-tetrahydroisoquinoline derivative, was identified through synthetic studies utilizing a Pictet-Spengler reaction approach.[1][2] This discovery was part of a broader effort to develop novel heterocyclic compounds as potential therapeutic agents.[1] Subsequent screening revealed its potent inhibitory effects on the proliferation of various aggressive cancer cell lines.[1][2]

A high-throughput KINOMEscan platform screening against 460 kinases identified phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α) as the primary target of this compound. This finding was significant as it positioned this compound as a novel inhibitor of a key upstream regulator of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.

Synthesis of this compound

The synthesis of this compound is achieved through a Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For this compound, this process involves the diastereoselective synthesis of a C-1 indol-3-yl substituted tetrahydroisoquinoline derivative from L-DOPA or its derivatives and 1H-indole-3-carbaldehydes. This intermediate is then further processed to create the final diketopiperazine fused analogue.

While a detailed, step-by-step protocol is not publicly available in the reviewed literature, the general synthetic workflow can be conceptualized as follows:

G cluster_synthesis Synthetic Pathway of this compound L-DOPA_derivative L-DOPA Derivative Pictet_Spengler Pictet-Spengler Condensation L-DOPA_derivative->Pictet_Spengler Indole_3_carbaldehyde 1H-indole-3-carbaldehyde Indole_3_carbaldehyde->Pictet_Spengler Tetrahydroisoquinoline C-1 indol-3-yl substituted tetrahydroisoquinoline Pictet_Spengler->Tetrahydroisoquinoline Cyclization Diketopiperazine Ring Formation Tetrahydroisoquinoline->Cyclization ISA_2011B This compound Cyclization->ISA_2011B

A conceptual workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PIP5K1α. PIP5K1α is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial substrate for phosphoinositide 3-kinase (PI3K). By inhibiting PIP5K1α, this compound reduces the cellular pool of PIP2, thereby attenuating the activation of the PI3K/AKT signaling cascade. This pathway is a central regulator of cell survival, proliferation, and invasion. The inhibition of this pathway by this compound leads to decreased phosphorylation of AKT at Ser-473, ultimately resulting in reduced tumor cell growth and induction of apoptosis.

G cluster_pathway This compound Mechanism of Action ISA_2011B This compound PIP5K1a PIP5K1α ISA_2011B->PIP5K1a inhibition PIP2 PIP2 PIP5K1a->PIP2 produces PI3K PI3K PIP2->PI3K activates AKT AKT PI3K->AKT activates Downstream Downstream Effectors (Survival, Proliferation, Invasion) AKT->Downstream

Signaling pathway inhibited by this compound.

In Vitro and In Vivo Efficacy

In Vitro Studies

This compound has demonstrated significant anti-proliferative activity across a range of prostate cancer cell lines.

Cell LineTreatment Concentration (µM)Proliferation Inhibition (%)Reference
PC-31041.23
PC-32051.35
PC-35078.38
22Rv110Less sensitive than PC-3
22Rv150Less sensitive than PC-3
LNCaPNot specifiedSignificant inhibition

This compound also significantly inhibits the migration of prostate cancer cells.

Cell LineEffect on MigrationReference
C4-2Significant inhibition
DU145Significant inhibition
PC-3Inhibition to 55.96% of control
In Vivo Studies

In xenograft mouse models, this compound has shown remarkable efficacy in reducing tumor growth.

Cell LineTreatmentTumor Volume ReductionReference
PC-340 mg/kgRegressed to 42.00 mm³ from 500.00 mm³ (control)
22Rv1 (AR-V7 overexpressing)40 mg/kg3.5-fold smaller than control

Experimental Protocols

Cell Proliferation (MTS) Assay

The anti-proliferative effects of this compound are determined using a tetrazolium dye-based (MTS) proliferation assay.

G cluster_mts MTS Assay Workflow Seed_Cells Seed cancer cells in 96-well plates Treat Treat with this compound or vehicle control Seed_Cells->Treat Incubate Incubate for specified duration Treat->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate_MTS Incubate to allow formazan formation Add_MTS->Incubate_MTS Measure Measure absorbance at 490 nm Incubate_MTS->Measure

Workflow for assessing cell proliferation using the MTS assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Following a defined incubation period (e.g., 48 or 72 hours), an MTS reagent is added to each well.

  • The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

  • The absorbance is measured at 490 nm using a microplate reader. The proliferation rate is calculated as a percentage of the vehicle-treated control.

Xenograft Mouse Model

The in vivo efficacy of this compound is evaluated using xenograft models in immunocompromised mice.

G cluster_xenograft Xenograft Model Workflow Implant Subcutaneously implant cancer cells into nude mice Tumor_Growth Allow tumors to reach a specified volume (e.g., 50-150 mm³) Implant->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally Randomize->Treat Monitor Monitor tumor volume and animal well-being Treat->Monitor Analyze Analyze tumor tissue post-euthanasia Monitor->Analyze

Workflow for in vivo efficacy studies using a xenograft model.

Protocol:

  • Prostate cancer cells (e.g., PC-3 or 22Rv1) are harvested and injected subcutaneously into the flanks of male nude mice.

  • Tumors are allowed to grow to a mean volume of approximately 50-150 mm³.

  • Mice are then randomized into treatment and control groups.

  • This compound is administered intraperitoneally at a specified dose (e.g., 40 mg/kg) on a defined schedule (e.g., daily or every other day). The control group receives a vehicle solution.

  • Tumor volumes are measured regularly using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunoblotting or immunohistochemistry.

Conclusion

This compound is a promising novel therapeutic agent that targets the PI3K/AKT pathway through the specific inhibition of PIP5K1α. Its discovery and preclinical evaluation have demonstrated significant anti-cancer activity, particularly in prostate cancer models. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound and the development of related compounds. Continued research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of malignancies.

References

A Technical Guide to the Downstream Targets of ISA-2011B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISA-2011B is a novel, selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase-α (PIP5K1α), a lipid kinase implicated in various oncogenic processes.[1][2][3] By targeting PIP5K1α, this compound effectively modulates critical downstream signaling pathways, primarily the PI3K/AKT axis, leading to significant anti-proliferative, pro-apoptotic, and anti-invasive effects in various cancer models, particularly prostate cancer.[2][4] This document provides an in-depth technical overview of the molecular targets downstream of this compound inhibition, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the affected signaling cascades.

Core Mechanism of Action: The PIP5K1α/PI3K/AKT Signaling Axis

The primary mechanism of this compound involves the direct inhibition of PIP5K1α. PIP5K1α is the key enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2) from phosphatidylinositol 4-phosphate. PIP2 is a critical membrane phospholipid that serves as a substrate for phosphoinositide 3-kinase (PI3K). Upon activation, PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

Inhibition of PIP5K1α by this compound depletes the cellular pool of PIP2, which subsequently reduces the production of PIP3 and leads to the potent suppression of the PI3K/AKT signaling pathway. This disruption is the central node from which the diverse downstream anti-cancer effects of this compound emanate.

cluster_cytoplasm Cytoplasm PIP4P PIP PIP5K1a PIP5K1α PIP4P->PIP5K1a PIP2 PIP2 PIP5K1a->PIP2 Phosphorylation PI3K PI3K PIP2->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Pathways (Proliferation, Survival, Invasion) pAKT->Downstream ISA This compound ISA->PIP5K1a Inhibits

Caption: Core signaling pathway inhibited by this compound.

Downstream Targets in Cancer Models

Clinical and preclinical studies have primarily focused on the effects of this compound in castration-resistant prostate cancer (CRPC) and other malignancies like breast cancer. The inhibition of the PIP5K1α/AKT axis leads to the modulation of a wide array of downstream effectors that govern cell proliferation, survival, and invasion.

Prostate Cancer

In prostate cancer cells, this compound treatment leads to a cascade of inhibitory effects downstream of AKT. A key finding is the significant downregulation of the Androgen Receptor (AR) and its constitutively active splice variant, AR-V7, which is a major driver of resistance to anti-androgen therapies.

Key downstream effects in prostate cancer include:

  • Inhibition of Cell Cycle Progression: this compound causes a remarkable reduction in Cyclin-Dependent Kinase 1 (CDK1). This is coupled with a sustained or increased expression of the cell cycle inhibitor p27.

  • Suppression of Androgen Receptor Signaling: The compound abolishes nuclear AR expression and significantly reduces total AR and AR-V7 levels.

  • Reduction of Invasion and Metastasis Factors: Treatment significantly decreases the expression of Matrix Metallopeptidase 9 (MMP9) and Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR1, VEGFR2).

  • Induction of Apoptosis: By inhibiting the pro-survival AKT pathway, this compound promotes programmed cell death.

cluster_downstream Downstream Effects in Prostate Cancer ISA This compound PIP5K1a PIP5K1α ISA->PIP5K1a Inhibits pAKT p-AKT PIP5K1a->pAKT Activates AR AR / AR-V7 pAKT->AR Regulates CDK1 CDK1 pAKT->CDK1 Regulates p27 p27 pAKT->p27 Inhibits MMP9 MMP9 pAKT->MMP9 Regulates VEGF VEGF pAKT->VEGF Regulates CyclinD1 Cyclin D1 pAKT->CyclinD1 Regulates AR_effect Reduced AR Signaling AR->AR_effect CDK1_effect Cell Cycle Arrest CDK1->CDK1_effect p27->CDK1_effect Invasion_effect Reduced Invasion MMP9->Invasion_effect VEGF->Invasion_effect

Caption: Downstream targets of this compound in prostate cancer.

T-Lymphocytes

Beyond oncology, this compound has been shown to modulate immune responses by affecting T-lymphocyte activation. In human T-cells, PIP5Kα is crucial for T-cell receptor (TCR) and CD28 co-stimulatory signaling.

Key downstream effects in T-lymphocytes include:

  • Impaired Calcium Signaling: this compound inhibits CD3/CD28-induced Ca2+ influx, a critical event in T-cell activation.

  • Reduced Cytokine Expression: The drug leads to decreased transcriptional activation of NF-AT and subsequent reduction in Interleukin-2 (IL-2) gene expression.

  • Inhibition of Pro-inflammatory Signals: this compound impairs CD28-regulated activation of the NF-κB transcription factor, which controls the expression of numerous pro-inflammatory cytokines and chemokines.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across multiple studies and cell lines. The following tables summarize these findings.

Table 1: Effects of this compound on Cell Proliferation, Invasion, and Adherence

Cell Line Assay Concentration (µM) Result (% of Control) Citation(s)
PC-3 Proliferation 10 58.77%
PC-3 Proliferation 20 48.65%
PC-3 Proliferation 50 21.62%
PC-3 Invasion Not Specified 55.96%
PC-3 Adherence Not Specified 38.82%

| DU145 | Migration | Not Specified | ~58% (75 vs 129 cells) | |

Table 2: Effects of this compound on Downstream Protein Expression

Cell Line / Model Protein Target Result Citation(s)
PC-3 PIP5K1α 78.6% reduction
LNCaP p-AKT (Ser-473) 75.55% inhibition
C4-2 AR 72% decrease
C4-2 CDK1 96% decrease
22Rv1 Xenograft AR-V7 93% decrease
MDA-MB-231 Xenograft p-AKT (Ser-473) Significant decrease (p < 0.001)
MDA-MB-231 Xenograft Cyclin D1 Nearly abolished (p < 0.001)

| MDA-MB-231 Xenograft | VEGF | Significant decrease (p < 0.001) | |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment
  • Cell Lines: Prostate cancer cell lines (PC-3, 22Rv1, LNCaP, DU145, C4-2) and breast cancer cell lines (MDA-MB-231) are commonly used.

  • Culture Conditions: Cells are typically grown in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with final concentrations typically ranging from 10 µM to 50 µM for 24 to 48 hours. Vehicle-treated cells (DMSO only) serve as controls.

start Seed Cells in Culture Plates incubation1 Incubate 24h (Allow Adherence) start->incubation1 treatment Treat with this compound (e.g., 10, 20, 50 µM) and DMSO Control incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 endpoint Endpoint Analysis: - Proliferation Assay - Immunoblotting - Invasion Assay incubation2->endpoint

Caption: General workflow for in vitro this compound experiments.

Cell Proliferation Assay (MTS Assay)
  • Procedure: PC-3 cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or DMSO.

  • Incubation: Cells are incubated for a specified period (e.g., 48 hours).

  • Measurement: Cell viability is assessed using a tetrazolium dye-based (MTS) assay. The absorbance is measured with a microplate reader, typically at 490 nm. Proliferation rates are calculated as a percentage relative to the vehicle-treated control cells.

Immunoblot Analysis
  • Lysate Preparation: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., PIP5K1α, p-AKT, AR, CDK1, MMP9, β-actin).

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometric analysis is used to quantify protein expression relative to a loading control like β-actin.

In Vivo Xenograft Studies
  • Animal Model: BALB/c nude mice (8-12 weeks old) are typically used.

  • Tumor Implantation: Human cancer cells (e.g., PC-3, 22Rv1, MDA-MB-231) are subcutaneously injected into the flanks of the mice.

  • Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound (e.g., 40 mg/kg) or vehicle is administered via intraperitoneal injection, often every other day.

  • Monitoring and Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunoblotting or immunohistochemistry (IHC) for markers like Ki-67 and p-AKT.

Conclusion

This compound is a potent and selective inhibitor of PIP5K1α that demonstrates significant anti-cancer activity by disrupting the PI3K/AKT signaling pathway. Its downstream effects are comprehensive, impacting cell cycle regulation, androgen receptor signaling, and factors involved in invasion and metastasis. The quantitative data strongly support its efficacy in preclinical models, particularly in castration-resistant prostate cancer. The well-defined mechanism of action and the array of modulated downstream targets make this compound a compelling candidate for further therapeutic development. This guide provides a foundational understanding for researchers aiming to explore or build upon the therapeutic potential of targeting the PIP5K1α signaling nexus.

References

The Selective PIP5K1α Inhibitor ISA-2011B: A Technical Guide to its Role in Signal Transduction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

ISA-2011B is a potent and selective small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), a key enzyme in the phosphoinositide signaling pathway. By catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), PIP5K1α plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, survival, and migration. Dysregulation of PIP5K1α activity has been implicated in the pathogenesis of various diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on critical signaling pathways, and its potential as a therapeutic agent. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in signal transduction through pathway and workflow diagrams.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in intracellular signaling. A critical upstream regulator of the PI3K/AKT pathway is PIP5K1α, which generates the substrate PIP2 for PI3K. The subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K leads to the activation of AKT and a cascade of downstream signaling events that are fundamental for cell growth, proliferation, and survival.[1] In various cancers, the PI3K/AKT pathway is frequently hyperactivated, making it a prime target for therapeutic intervention.

This compound, a diketopiperazine fused C-1 indol-3-yl substituted tetrahydroisoquinoline, was identified as a novel and selective inhibitor of PIP5K1α.[1] Its ability to modulate the PI3K/AKT signaling cascade has positioned it as a promising candidate for the treatment of advanced prostate cancer and other malignancies.[1][2] Furthermore, emerging research has highlighted the immunomodulatory properties of this compound, particularly its role in T-cell activation and pro-inflammatory signaling.[3] This guide will delve into the technical details of this compound's function and its applications in biomedical research.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of PIP5K1α's kinase activity. By binding to PIP5K1α, this compound prevents the phosphorylation of phosphatidylinositol-4-phosphate (PIP4) to PIP2. This reduction in PIP2 levels has two major downstream consequences:

  • Inhibition of the PI3K/AKT Pathway: With reduced availability of its substrate PIP2, the activity of PI3K is attenuated. This leads to decreased production of PIP3 and subsequent inhibition of AKT phosphorylation and activation. The suppression of the PI3K/AKT pathway ultimately results in decreased cell survival, proliferation, and invasion.

  • Impairment of T-Cell Costimulatory Signals: In T lymphocytes, PIP2 is essential for signaling downstream of the CD28 costimulatory receptor. This compound, by inhibiting PIP5K1α, impairs CD28-dependent signals that are necessary for optimal T-cell activation, including calcium influx, NF-AT transcriptional activity, and the production of interleukin-2 (IL-2). It also affects CD28-regulated activation of NF-κB and the transcription of pro-inflammatory genes.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from published studies.

Table 1: Kinase Selectivity of this compound
Kinase TargetBinding Affinity (Kd)Reference
PIP5K1αNot explicitly quantified, but identified as the highest affinity target
MARK1High binding affinity
MARK4High binding affinity

Data from a KINOMEscan screen of 460 kinases.

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cells
Cell LineAssayConcentration (µM)EffectReference
PC-3Proliferation (MTS)1041.23% reduction
PC-3Proliferation (MTS)2051.35% reduction
PC-3Proliferation (MTS)5078.38% reduction
PC-3PIP5K1α Expression2078.6% inhibition
22Rv1AR-V7 & CDK1 ExpressionNot specifiedRemarkable reduction
22Rv1Nuclear AR ExpressionNot specifiedAbolished
Table 3: In Vivo Efficacy of this compound
Xenograft ModelTreatmentOutcomeReference
Prostate Cancer Cells40 mg/kg this compoundSignificant inhibition of tumor growth
AR-V7 Overexpressing Tumors40 mg/kg this compoundSuppression of growth and invasiveness

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

ISA_2011B_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP4 PIP4 PIP5K1a PIP5K1α PIP2 PIP2 PIP5K1a->PIP2 Phosphorylation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (Survival, Proliferation, Invasion) pAKT->Downstream ISA_2011B This compound ISA_2011B->PIP5K1a

Fig. 1: this compound inhibits the PI3K/AKT signaling pathway.

ISA_2011B_T_Cell_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm CD28 CD28 PIP5K1a PIP5K1α CD28->PIP5K1a Recruits & Activates PIP2 PIP2 PIP5K1a->PIP2 Generates Ca_Influx Ca²⁺ Influx PIP2->Ca_Influx NFkB NF-κB Activation PIP2->NFkB NFAT NF-AT Activation Ca_Influx->NFAT IL2 IL-2 Production NFAT->IL2 Pro_inflammatory Pro-inflammatory Gene Expression NFkB->Pro_inflammatory ISA_2011B This compound ISA_2011B->PIP5K1a

Fig. 2: this compound impairs CD28 signaling in T-cells.

Experimental_Workflow start Start: Prostate Cancer Cell Line (e.g., PC-3) treatment Treatment with This compound (various concentrations) start->treatment mts_assay Cell Viability Assay (MTS) treatment->mts_assay western_blot Western Blot Analysis (PIP5K1α, p-AKT, AKT, AR) treatment->western_blot invivo In Vivo Xenograft Study (Tumor Growth Measurement) treatment->invivo end End: Data Analysis & Conclusion mts_assay->end western_blot->end invivo->end

Fig. 3: Workflow for evaluating this compound's anti-cancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation (MTS) Assay

This protocol is adapted from studies investigating the effect of this compound on prostate cancer cell proliferation.

  • Cell Seeding:

    • Prostate cancer cells (e.g., PC-3) are seeded in a 96-well plate at a density of 5 x 10³ viable cells per 100 µL of RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Treatment:

    • After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound (e.g., 10, 20, and 50 µM) or a vehicle control (e.g., 0.1% DMSO).

    • The cells are incubated with the compound for 48 hours.

  • MTS Reagent Addition:

    • Following the treatment period, 20 µL of MTS reagent is added to each well.

  • Incubation and Measurement:

    • The plate is incubated for 1-4 hours in the dark at 37°C.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis:

    • The proliferation rate is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells.

PIP5Kα Kinase Assay

This protocol is based on the methodology used to assess the inhibitory effect of this compound on PIP5Kα kinase activity in T lymphocytes.

  • Cell Lysis and Immunoprecipitation:

    • Primary T cells (20 x 10⁶) are pre-incubated for 6 hours with the desired concentration of this compound or DMSO.

    • Cells are then stimulated for 5 minutes (e.g., with anti-CD3/CD28 antibodies).

    • Cells are lysed on ice for 30 minutes in 1% Nonidet P-40 lysis buffer containing protease and phosphatase inhibitors.

    • PIP5Kα is immunoprecipitated from the cell lysates using an anti-PIP5Kα antibody.

  • Kinase Reaction:

    • The immunoprecipitated PIP5Kα is incubated with its substrate, phosphatidylinositol-4-phosphate (PIP4), in a kinase reaction buffer.

    • The reaction is initiated by the addition of [γ-³²P]ATP.

  • Lipid Extraction and Analysis:

    • The reaction is stopped, and the lipids are extracted.

    • The radiolabeled lipid products are separated by thin-layer chromatography (TLC).

  • Detection and Quantification:

    • The TLC plate is exposed to a phosphor screen, and the radioactive signal is detected by autoradiography.

    • The intensity of the spots corresponding to the phosphorylated product (PIP2) is quantified to determine the kinase activity.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Animal Model:

    • BALB/c nude mice (8-12 weeks old) are used.

  • Tumor Cell Implantation:

    • Prostate cancer cells are implanted subcutaneously into the flanks of the mice.

  • Treatment:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered intraperitoneally at a dose of 40 mg/kg every other day. The control group receives a vehicle solution.

  • Tumor Growth Monitoring:

    • Tumor volume is measured regularly (e.g., every two days) using calipers.

  • Endpoint and Analysis:

    • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

    • Tumor tissues can be further analyzed by immunohistochemistry or Western blotting to assess the in vivo effects of this compound on signaling pathways.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that selectively targets PIP5K1α. Its ability to potently inhibit the PI3K/AKT pathway in cancer cells and modulate T-cell signaling underscores the critical role of PIP5K1α in diverse cellular processes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader implications of PIP5K1α inhibition in disease. Further investigation into the precise binding kinetics, in vivo pharmacokinetics and pharmacodynamics, and the full spectrum of its off-target effects will be crucial for its clinical translation.

References

Methodological & Application

Application Notes and Protocols for ISA-2011B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing ISA-2011B, a potent and selective inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase 1 Alpha (PIP5K1α), in various cell-based assays. The following protocols are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of this compound.

Overview and Mechanism of Action

This compound is a small molecule inhibitor that targets PIP5K1α, a key enzyme in the phosphoinositide signaling pathway. By inhibiting PIP5K1α, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a precursor for the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the downregulation of the PI3K/AKT signaling cascade, which is crucial for cell survival, proliferation, and invasion.[1][2] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in prostate cancer.

dot

ISA_2011B_Signaling_Pathway cluster_cytoplasm Cytoplasm PIP5K1a PIP5K1α PIP2 PIP2 PIP5K1a->PIP2 Generates PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Pathways (Survival, Proliferation, Invasion) pAKT->Downstream Promotes ISA2011B This compound ISA2011B->PIP5K1a

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: Effect of this compound on PC-3 Cell Proliferation

This compound Concentration (µM)Proliferation Rate (% of Vehicle Control)
1058.77%
2048.65%
5021.62%

Data represents the proliferation rate of PC-3 cells after 48 hours of treatment with this compound, as measured by an MTS assay.

Table 2: Effect of this compound on Protein Expression in C4-2 Cells

Target ProteinChange in Expression (% Decrease)
Androgen Receptor (AR)72%
Cyclin-dependent kinase 1 (CDK1)96%
Phosphorylated AKT (Ser-473)54%

Data reflects the percentage decrease in protein expression in C4-2 cells following treatment with 50 µM this compound for 48 hours.[3]

Experimental Protocols

Cell Proliferation Assay (MTS)

This protocol outlines the steps to assess the effect of this compound on the proliferation of cancer cell lines using a colorimetric MTS assay.

dot

MTS_Workflow start Start seed_cells Seed Cells in 96-well Plate (e.g., 5x10³ cells/well) start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound (Various Concentrations) or Vehicle incubate1->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_mts Add MTS Reagent (20 µl/well) incubate2->add_mts incubate3 Incubate for 1-4h in the Dark add_mts->incubate3 measure_abs Measure Absorbance at 490 nm incubate3->measure_abs end End measure_abs->end

Caption: Workflow for the MTS cell proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., PC-3, C4-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in 0.1% DMSO)

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed 5 x 10³ viable cells per well in a 96-well plate in 100 µl of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 10 µM to 50 µM. A vehicle control (0.1% DMSO in medium) should be included.

  • Remove the medium from the wells and add 100 µl of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 48 hours.

  • Add 20 µl of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in the dark.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

dot

Apoptosis_Workflow start Start seed_cells Seed Cells in Culture Dishes start->seed_cells incubate1 Incubate until 70-80% Confluency seed_cells->incubate1 treat_cells Treat with this compound or Vehicle incubate1->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 harvest_cells Harvest and Wash Cells with PBS incubate2->harvest_cells resuspend Resuspend in 1X Binding Buffer harvest_cells->resuspend stain_cells Add Annexin V-FITC and PI resuspend->stain_cells incubate3 Incubate for 15 min in the Dark stain_cells->incubate3 analyze Analyze by Flow Cytometry incubate3->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest (e.g., PC-3)

  • Complete culture medium

  • This compound (dissolved in 0.1% DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture dishes and grow until they reach 70-80% confluency.

  • Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant (containing floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µl of the cell suspension to a new tube.

  • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Invasion Assay (Boyden Chamber)

This protocol describes how to measure the effect of this compound on the invasive potential of cancer cells using a Boyden chamber assay.

dot

Invasion_Workflow start Start coat_insert Coat Boyden Chamber Insert with Matrigel start->coat_insert serum_starve Serum-starve Cells coat_insert->serum_starve add_chemoattractant Add Chemoattractant to Lower Chamber serum_starve->add_chemoattractant seed_cells_upper Seed Cells with this compound or Vehicle in Upper Chamber add_chemoattractant->seed_cells_upper incubate Incubate for 24-48h seed_cells_upper->incubate remove_non_invading Remove Non-invading Cells from Upper Surface incubate->remove_non_invading fix_stain Fix and Stain Invading Cells on Lower Surface remove_non_invading->fix_stain count_cells Count Invading Cells under a Microscope fix_stain->count_cells end End count_cells->end

Caption: Workflow for the Boyden chamber cell invasion assay.

Materials:

  • Cancer cell line of interest

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound (dissolved in 0.1% DMSO)

  • Boyden chamber inserts (e.g., 8 µm pore size)

  • Matrigel

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal Violet stain

  • Microscope

Procedure:

  • Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.

  • Serum-starve the cancer cells for 24 hours prior to the assay.

  • Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the Boyden apparatus.

  • Harvest the serum-starved cells and resuspend them in serum-free medium containing either this compound at the desired concentration or vehicle control.

  • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Incubate the chambers for 24-48 hours at 37°C.

  • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with Crystal Violet.

  • Count the number of stained, invading cells in several microscopic fields.

  • Compare the number of invading cells in the this compound-treated group to the vehicle control group.

References

Effective concentration of ISA-2011B for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for ISA-2011B

Introduction

This compound is a novel small molecule inhibitor identified as a diketopiperazine fused C-1 indol-3-yl substituted tetrahydroisoquinoline.[1] It functions as a selective and potent inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase Type I Alpha (PIP5K1α).[1][2] PIP5K1α is a critical enzyme in the PI3K/AKT signaling pathway, which is frequently dysregulated in various diseases, including advanced prostate cancer.[1][3] By targeting PIP5K1α, this compound effectively impairs downstream signaling, leading to reduced cell proliferation, survival, and invasion. In human T lymphocytes, this compound has been shown to inhibit PIP5Kα lipid-kinase activity, thereby impairing CD28-dependent costimulatory and pro-inflammatory signals. These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cancer cell viability and kinase activity.

Effective Concentrations of this compound in vitro

The effective concentration of this compound varies depending on the cell type and the specific assay being performed. The following table summarizes key quantitative data from published studies.

Cell LineAssay TypeConcentration(s)Observed EffectReference(s)
Prostate Cancer
PC-3MTS Proliferation Assay10, 20, 50 µMSignificant reduction in proliferation to 58.77%, 48.65%, and 21.62% of control, respectively.
PC-3PIP5K1α ExpressionNot specified78.6% inhibition of PIP5K1α expression.
22Rv1Western Blot20, 50 µMRemarkable reduction in AR-V7 and CDK1 in nucleus and cytoplasm.
C4-2Western Blot50 µM72% decrease in AR expression and 96% decrease in CDK1 expression.
DU145Western Blot50 µMSignificant decrease in AR and CDK1 expression; significant upregulation of p27.
T-Lymphocytes
Primary Human T CellsPIP5Kα Kinase Assay10 µMInhibition of CD3/CD28-induced PIP5Kα lipid-kinase activity.
Primary Human T CellsCytokine mRNA levels10 µMImpairment of CD28-induced expression of IL-6, IL-8, and IL-17A.
Jurkat Cells (HA-PIP5Kα transfected)PIP5Kα Kinase Assay25 µMInhibition of exogenously expressed PIP5Kα lipid-kinase activity.

Experimental Protocols

Protocol 1: Cell Proliferation Assessment using MTT Assay

This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on the proliferation and viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol or SDS-HCl solution)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ viable cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 10, 20, and 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells (e.g., 0.1%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of this compound or vehicle control.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

    • Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Cell Invasion Assessment using Boyden Chamber Assay

This protocol describes how to evaluate the effect of this compound on the invasive potential of prostate cancer cells using a Boyden chamber or Transwell insert.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU145)

  • 24-well plates with Boyden chamber inserts (8 µm pore size)

  • Matrigel (or other basement membrane matrix)

  • Serum-free culture medium

  • Complete culture medium (with 10% FBS as a chemoattractant)

  • This compound (stock solution in DMSO)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Chamber Preparation:

    • Thaw Matrigel on ice. Dilute it with cold, serum-free medium.

    • Coat the top surface of the 8 µm pore size membrane of the insert with a thin layer of diluted Matrigel (approx. 50-60 µL).

    • Allow the Matrigel to polymerize by incubating at 37°C for at least 30-60 minutes.

  • Cell Seeding and Treatment:

    • While the Matrigel is polymerizing, serum-starve the prostate cancer cells for 12-24 hours.

    • Trypsinize and resuspend the cells in serum-free medium at a density of 1 x 10⁵ cells/mL.

    • In the top chamber, add 100 µL of the cell suspension containing the desired concentration of this compound (e.g., 50 µM) or vehicle control.

    • In the lower chamber, add 600 µL of complete medium containing 10% FBS to act as a chemoattractant.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

    • Fix the invading cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde for 20 minutes.

    • Stain the cells by immersing the insert in 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using a microscope, count the number of stained, invaded cells on the membrane in several random fields of view (e.g., 5-6 fields).

    • Calculate the average number of invaded cells per field. Compare the results from this compound-treated cells to the vehicle control.

Protocol 3: in vitro PIP5Kα Kinase Activity Assay

This protocol is adapted from studies on human T lymphocytes and can be used to measure the direct inhibitory effect of this compound on PIP5Kα activity.

Materials:

  • Cell line expressing HA-tagged PIP5Kα (e.g., transfected Jurkat cells) or primary T cells.

  • Lysis buffer (1% Nonidet P-40 with protease and phosphatase inhibitors).

  • Anti-HA antibody or Anti-PIP5Kα antibody.

  • Protein A/G-agarose beads.

  • This compound (stock solution in DMSO).

  • Kinase assay buffer.

  • Substrate: Phosphatidylinositol 4-phosphate (PI(4)P).

  • [γ-³²P]-ATP (for radiometric assay).

  • Thin-layer chromatography (TLC) plates.

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells (e.g., 20 x 10⁶ primary T cells or transfected Jurkat cells) and treat with this compound (e.g., 10 µM or 25 µM) or DMSO for 6 hours.

    • Lyse the cells in 1% Nonidet P-40 lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation of PIP5Kα:

    • Incubate the cell lysates with an anti-PIP5Kα (for primary cells) or anti-HA (for transfected cells) antibody overnight at 4°C.

    • Add Protein A/G-agarose beads and incubate for another 2-3 hours to capture the antibody-enzyme complex.

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer to remove detergents and inhibitors.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing the lipid substrate (PI(4)P).

    • Initiate the kinase reaction by adding [γ-³²P]-ATP.

    • Incubate at 30°C for a defined period (e.g., 15-30 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stopping solution (e.g., HCl).

    • Extract the lipids from the reaction mixture.

    • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

    • Dry the TLC plate and visualize the radiolabeled product (PIP₂, the product of PIP5Kα activity) using autoradiography or a phosphorimager.

    • Quantify the band intensity to determine the level of kinase activity. Compare the activity in this compound-treated samples to the vehicle control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis prep Culture Prostate Cancer Cells (e.g., PC-3, DU145) treat Treat cells with this compound (10-50 µM) or Vehicle (DMSO) for 24-48 hours prep->treat prolif Proliferation Assay (MTS / MTT) treat->prolif inv Invasion Assay (Boyden Chamber) treat->inv analysis Measure Absorbance (Proliferation) Count Invading Cells (Invasion) prolif->analysis inv->analysis compare Compare this compound vs. Vehicle Control analysis->compare

Caption: Experimental workflow for evaluating the anti-proliferative and anti-invasive effects of this compound.

signaling_pathway cluster_membrane Plasma Membrane ISA This compound PIP5K1a PIP5K1α ISA->PIP5K1a inhibits PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PIP5K1a->PIP2 synthesizes PI3K PI3K PIP2->PI3K activates AKT AKT PI3K->AKT activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream activates Effects Cell Proliferation Cell Survival Cell Invasion Downstream->Effects promotes

Caption: Signaling pathway inhibited by this compound.

References

Application Notes and Protocols for ISA-2011B in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISA-2011B is a potent and selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase alpha (PIP5K1α), a key enzyme in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, playing a crucial role in cell survival, proliferation, and invasion.[2][4] this compound has demonstrated significant anti-tumor activity in preclinical xenograft mouse models of prostate and breast cancer by effectively targeting the PIP5K1α/AKT axis. These application notes provide detailed protocols for the use of this compound in a xenograft mouse model, guidance on data interpretation, and a summary of its in vivo efficacy.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting PIP5K1α, which is responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 serves as a substrate for PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates the serine/threonine kinase AKT, a central node in a signaling cascade that promotes cell survival and proliferation. By inhibiting PIP5K1α, this compound reduces the levels of PIP2 and subsequently PIP3, leading to the suppression of AKT activation and its downstream signaling pathways. This ultimately results in decreased tumor cell growth, proliferation, and invasion.

Signaling Pathway

ISA_2011B_Signaling_Pathway PIP5K1a PIP5K1α PIP2 PIP2 PIP5K1a->PIP2 Generates ISA2011B This compound ISA2011B->PIP5K1a Inhibits PI3K PI3K PIP2->PI3K Substrate for PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Promotes

Caption: this compound inhibits PIP5K1α, disrupting the PI3K/AKT signaling pathway.

Experimental Protocols

Cell Line Selection and Culture

A variety of human cancer cell lines can be utilized for developing xenograft models to test the efficacy of this compound. The choice of cell line should be guided by the research question and the cancer type of interest. Commonly used cell lines in published studies with this compound include:

  • Prostate Cancer: PC-3, 22Rv1

  • Breast Cancer: MDA-MB-231

Cells should be cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Mouse Model Development

Materials:

  • 6-8 week old male athymic nude mice (e.g., BALB/c nude)

  • Selected cancer cell line

  • Sterile phosphate-buffered saline (PBS) or serum-free media

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cultured cancer cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free media at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.

  • Tumor Cell Implantation:

    • Anesthetize the mice using isoflurane.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice regularly.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

This compound Administration

Preparation of this compound for Injection:

A common formulation for intraperitoneal (IP) injection of this compound is as follows:

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Procedure:

    • Dissolve this compound in DMSO first.

    • Add PEG300 and Tween-80 and mix well.

    • Finally, add saline to reach the final desired concentration.

    • The solution should be prepared fresh before each use.

Treatment Protocol:

  • Dosage: A commonly used and effective dose of this compound is 40 mg/kg body weight.

  • Administration Route: Intraperitoneal (IP) injection.

  • Frequency: Administer this compound or the vehicle control every second day.

  • Duration: Continue the treatment for the duration of the study, typically 2-4 weeks, or until the tumors in the control group reach the predetermined endpoint.

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cell Line Culture Cell_Prep 2. Cell Preparation for Injection Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in Mice Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth and Monitoring Implantation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. Treatment with This compound or Vehicle Randomization->Treatment Data_Collection 7. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint

Caption: A typical workflow for a xenograft mouse model study with this compound.

Data Presentation

The efficacy of this compound in xenograft models is primarily assessed by its ability to inhibit tumor growth. The following tables summarize quantitative data from published studies.

Table 1: In Vivo Efficacy of this compound on Prostate Cancer Xenograft Models
Cell LineTreatment GroupDoseMean Tumor Volume (mm³) at Endpoint% Tumor Growth InhibitionReference
PC-3 Vehicle Control-500.00-
This compound40 mg/kg42.0091.6%
22Rv1 Vehicle Control-844.12-
This compound40 mg/kg243.7771.1%
Table 2: In Vivo Efficacy of this compound on a Breast Cancer Xenograft Model
Cell LineTreatment GroupDoseMean Tumor Volume (mm³) at Endpoint% Tumor Growth InhibitionReference
MDA-MB-231 Vehicle Control-2160-
This compound40 mg/kg60072.2%

Endpoint Analysis

  • Immunohistochemistry (IHC): To assess the expression and localization of key biomarkers in the signaling pathway, such as phosphorylated AKT (p-AKT), Ki-67 (a proliferation marker), and cleaved caspase-3 (an apoptosis marker).

  • Western Blotting: To quantify the protein levels of PIP5K1α, total AKT, p-AKT, and other downstream targets in tumor lysates.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug concentration in plasma and tumor tissue with the observed biological effects.

Conclusion

This compound is a promising therapeutic agent that demonstrates significant in vivo efficacy in suppressing tumor growth in xenograft models of various cancers. The protocols and data presented here provide a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this novel PIP5K1α inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to inform future drug development efforts.

References

Application Note: Measuring Anti-Proliferative Effects of ISA-2011B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ISA-2011B is a potent and selective inhibitor of Phosphatidylinositol-4-phosphate 5-kinase-α (PIP5Kα), a key enzyme in the phosphoinositide signaling pathway.[1][2][3] This pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and invasion.[2][3] this compound exerts its anti-proliferative effects by inhibiting the PIP5Kα-mediated production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that activates the PI3K/AKT signaling cascade. This application note provides a detailed protocol for assessing the anti-proliferative activity of this compound in cancer cell lines using a common tetrazolium-based (MTS) assay.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the PIP5Kα/PI3K/AKT signaling pathway. By blocking PIP5Kα, this compound reduces the levels of PIP2 and subsequently PIP3, leading to the downregulation of AKT activity and its downstream effectors that promote cell cycle progression and survival.

ISA_2011B_Signaling_Pathway PIP5Ka PIP5Kα PIP2 PIP2 PIP5Ka->PIP2 Converts PIP to PIP2 PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT Downstream Downstream Effectors (e.g., CDK1, Cyclin D1) pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes ISA2011B This compound ISA2011B->PIP5Ka

Figure 1: this compound Signaling Pathway.

Experimental Data

The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines. The following table summarizes the dose-dependent inhibition of cell proliferation in prostate cancer (PC-3) cells.

Cell LineTreatmentConcentration (µM)Inhibition of Proliferation (%)Reference
PC-3This compound1041.23
PC-3This compound2051.35
PC-3This compound5078.38

Note: The percentage of inhibition is calculated relative to vehicle-treated control cells.

Proliferation Assay Protocol using this compound

This protocol outlines the steps for a colorimetric proliferation assay using a tetrazolium compound (MTS) to evaluate the effect of this compound on the proliferation of adherent cancer cells.

Materials
  • Cancer cell line of interest (e.g., PC-3, C4-2, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTS reagent kit (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

  • Multichannel pipette

Experimental Workflow

Figure 2: Experimental Workflow.
Procedure
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed 5 x 10³ viable cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells for "cells only" (positive control), "medium only" (background control), and various concentrations of this compound.

  • Cell Adherence:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to adhere.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. A final DMSO concentration of 0.1% is recommended.

    • Gently remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells. Suggested concentrations to test are 10, 20, and 50 µM.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Addition of MTS Reagent:

    • Add 20 µL of the MTS reagent to each well.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other absorbance readings.

    • Calculate the percentage of cell proliferation inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Control Cells)] x 100

Conclusion

This application note provides a framework for assessing the anti-proliferative effects of the PIP5Kα inhibitor, this compound. The provided protocol for the MTS assay is a reliable and high-throughput method for quantifying the dose-dependent inhibition of cell proliferation. Researchers can adapt this protocol to various cancer cell lines to investigate the therapeutic potential of this compound.

References

Application Notes: Unveiling the Impact of ISA-2011B on the PI3K/AKT Signaling Pathway through Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. ISA-2011B has been identified as a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1 Alpha (PIP5K1α), a lipid kinase that functions upstream of PI3K/AKT.[1][2] By inhibiting PIP5K1α, this compound effectively curtails the activation of the PI3K/AKT pathway, leading to reduced cancer cell growth and invasion.[2][3] This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the inhibitory effects of this compound on the PI3K/AKT pathway, specifically by measuring the phosphorylation status of AKT.

Mechanism of Action

This compound exerts its inhibitory effect on the PI3K/AKT pathway by targeting PIP5K1α. PIP5K1α is responsible for the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a crucial substrate for PI3K. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated and activated. Activated, phosphorylated AKT (p-AKT) then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. By inhibiting PIP5K1α, this compound reduces the available pool of PIP2, thereby diminishing PIP3 production and leading to a subsequent decrease in AKT phosphorylation and activation.

Data Presentation: Quantitative Analysis of this compound's Effect on AKT Phosphorylation

The inhibitory effect of this compound on the PI3K/AKT pathway can be quantitatively assessed by measuring the levels of phosphorylated AKT (specifically at Serine 473) relative to total AKT levels using Western blot analysis. The following table summarizes the reported quantitative data from various studies.

Cell LineTreatmentTarget ProteinPercentage Reduction (Compared to Control)Reference
LNCaPThis compoundp-AKT (Ser-473)75.55%
C4-2This compoundp-AKT (Ser-473)54%
MCF-7This compoundp-AKT (Ser-473)~40%

Mandatory Visualizations

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP5K1a PIP5K1α PIP2 PIP2 PIP5K1a->PIP2 synthesizes ISA2011B This compound ISA2011B->PIP5K1a PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT PIP3->AKT recruits pAKT p-AKT (Active) AKT->pAKT phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) pAKT->Downstream

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-p-AKT / anti-AKT) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis: Densitometry (p-AKT / Total AKT) detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western blot analysis of p-AKT.

ISA2011B_Effect ISA2011B This compound Treatment PIP5K1a Inhibition of PIP5K1α ISA2011B->PIP5K1a PIP2 Decreased PIP2 Production PIP5K1a->PIP2 PIP3 Reduced PIP3 Generation PIP2->PIP3 pAKT Decreased AKT Phosphorylation (p-AKT) PIP3->pAKT CellularEffects Inhibition of Cell Proliferation, Survival, and Invasion pAKT->CellularEffects

Caption: Logical diagram of this compound's effect on the PI3K/AKT pathway.

Experimental Protocols

Protocol: Western Blot Analysis of AKT Phosphorylation

This protocol details the steps for treating cultured cells with this compound, preparing cell lysates, and analyzing the phosphorylation status of AKT at Serine 473 (p-AKT Ser473) and total AKT levels by Western blotting.

Materials and Reagents:

  • Cell Culture: Appropriate cancer cell line (e.g., LNCaP, C4-2, MCF-7) and corresponding culture medium.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.

  • Transfer Buffer: Tris base, glycine, methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-AKT (Ser473) antibody (e.g., Cell Signaling Technology #4060).

    • Rabbit anti-pan-AKT antibody (e.g., Cell Signaling Technology #4691).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours before treatment to reduce basal AKT phosphorylation. c. Treat cells with the desired concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).

  • Cell Lysis and Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the cell lysates to pre-chilled microcentrifuge tubes. d. Incubate the lysates on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against phospho-AKT (Ser473) (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Incubate the membrane with the ECL substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. For total AKT analysis, the membrane can be stripped and re-probed with the pan-AKT antibody, following the same incubation and detection steps. d. Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each sample to determine the relative level of AKT activation.

Expected Results and Interpretation

Treatment with this compound is expected to cause a dose-dependent decrease in the intensity of the band corresponding to phosphorylated AKT (p-AKT Ser473) when compared to the vehicle-treated control. The levels of total AKT should remain relatively unchanged, serving as a loading control. The ratio of p-AKT to total AKT provides a quantitative measure of the inhibition of the PI3K/AKT pathway by this compound. A significant reduction in this ratio indicates successful target engagement and pathway inhibition by the compound. These results, in conjunction with cell viability or proliferation assays, can provide strong evidence for the mechanism of action of this compound.

References

Application Notes and Protocols: Cytotoxicity Assay for ISA-2011B using Propidium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISA-2011B is an inhibitor of phosphatidylinositol-4-phosphate 5-kinase-α (PIP5Kα) that has demonstrated anti-proliferative activity and the ability to induce apoptosis in cancer cells[1]. This compound targets the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and invasion[2][3]. Assessing the cytotoxic effects of novel therapeutic agents like this compound is a critical step in preclinical drug development.

Propidium iodide (PI) is a fluorescent intercalating agent that is commonly used to identify dead cells[4]. PI is a membrane-impermeant dye that is excluded from viable cells with intact membranes[5]. In cells with compromised membranes, a characteristic of late-stage apoptosis or necrosis, PI can enter the cell and bind to DNA, exhibiting a significant increase in fluorescence. This allows for the quantification of cell death within a population using techniques such as flow cytometry or fluorescence microscopy.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in a cellular context using a propidium iodide-based assay.

Principle of the Assay

Live cells possess an intact plasma membrane that prevents the entry of propidium iodide. However, in dead or dying cells, the membrane integrity is compromised, allowing PI to enter and intercalate with double-stranded DNA. Upon binding to DNA, the fluorescence of PI is enhanced, emitting a bright red signal when excited by a 488 nm laser. This differential staining allows for the discrimination and quantification of live versus dead cells in a sample.

Data Presentation

Summary of this compound Cytotoxicity Data
Cell LineTreatment Concentration (µM)Incubation Time (hours)% Cell Viability (relative to control)Reference
PC-310Not Specified58.77%
PC-320Not Specified48.65%
PC-350Not Specified21.62%
Primary T cellsVarious Doses6Not specified, cytotoxicity analyzed
Primary T cellsVarious Doses24Not specified, cytotoxicity analyzed
C4-25048Significant inhibition of cell proliferation
PC-32548Significant increase in late apoptosis/necrosis

Experimental Protocols

Materials
  • This compound (MedChemExpress)

  • Target cells (e.g., PC-3, primary T cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (1 mg/mL stock in dH2O, stored at -20°C)

  • Dimethyl sulfoxide (DMSO)

  • 48-well or 96-well cell culture plates

  • Flow cytometer

  • FACS tubes (5 mL polypropylene round-bottom tubes)

  • Centrifuge

Experimental Protocol for Cytotoxicity Assay using Flow Cytometry

This protocol is adapted from a study that evaluated the cytotoxicity of this compound on primary T cells.

  • Cell Seeding:

    • Culture target cells to a sufficient density.

    • For suspension cells like primary T cells, plate them at a density of 2 x 10^6 cells/mL in 48-well plates.

    • For adherent cells, seed at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 6 or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Staining:

    • For suspension cells: Gently resuspend the cells and transfer the cell suspension to FACS tubes.

    • For adherent cells: Wash the cells once with PBS, and then detach them using trypsin or a gentle cell scraper. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with 2 mL of cold PBS and centrifuge again.

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add 5-10 µL of the PI staining solution to each sample just prior to analysis. A final concentration of 2 µg/mL PI can also be used.

    • Gently mix the cells.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically FL-2 or FL-3, emitting around 617 nm).

    • Collect data for a sufficient number of events (e.g., 10,000 cells).

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of PI-positive cells, which represents the dead cell population.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plate cell_culture Incubate and Allow Attachment cell_seeding->cell_culture prepare_isa2011b Prepare this compound Dilutions add_treatment Add this compound/Vehicle to Cells prepare_isa2011b->add_treatment incubate_treatment Incubate for Defined Period add_treatment->incubate_treatment harvest_cells Harvest Cells incubate_treatment->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells add_pi Add Propidium Iodide wash_cells->add_pi flow_cytometry Analyze by Flow Cytometry add_pi->flow_cytometry quantify_pi_positive Quantify PI-Positive Cells flow_cytometry->quantify_pi_positive

Caption: Experimental workflow for the this compound cytotoxicity assay.

pi_mechanism cluster_live Live Cell cluster_dead Dead/Dying Cell live_cell Intact Cell Membrane pi_outside_live Propidium Iodide live_cell->pi_outside_live Excludes PI dead_cell Compromised Cell Membrane pi_inside_dead PI Enters Cell dead_cell->pi_inside_dead dna_binding PI Intercalates with DNA pi_inside_dead->dna_binding fluorescence Red Fluorescence dna_binding->fluorescence isa2011b This compound Treatment isa2011b->dead_cell Induces Cytotoxicity

Caption: Mechanism of propidium iodide for cytotoxicity detection.

References

Application Notes and Protocols for Annexin V Staining for Apoptosis after ISA-2011B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing apoptosis using Annexin V staining in response to treatment with ISA-2011B, a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase alpha (PIP5K1α).

Introduction

This compound is a novel anti-cancer agent that has been shown to effectively inhibit tumor growth and induce apoptosis in various cancer cell lines.[1][2] Its mechanism of action involves the targeted inhibition of PIP5K1α, a key enzyme in the PI3K/AKT signaling pathway, which plays a crucial role in cell survival, proliferation, and invasion.[1][2][3] By inhibiting PIP5K1α, this compound disrupts downstream signaling, leading to cell cycle arrest and programmed cell death (apoptosis).

Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, allowing for the detection of apoptotic cells by flow cytometry. Co-staining with a viability dye like Propidium Iodide (PI) or DAPI allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

This document provides a detailed protocol for Annexin V staining to quantify apoptosis following treatment with this compound, along with representative data and a diagram of the relevant signaling pathway.

Data Presentation

The following table summarizes the quantitative data on apoptosis induction by this compound in MDA-MB-231 triple-negative breast cancer cells.

Cell LineTreatmentConcentrationIncubation Time% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Data Source
MDA-MB-231Vehicle Control-24 hours2%Not Specified
MDA-MB-231This compoundNot Specified24 hours8.6%Not Specified
Primary T cellsThis compound10 µMNot SpecifiedNo significant cell deathNo significant cell death
Primary T cellsThis compound25 µMNot SpecifiedSignificant induction of apoptosisSignificant induction of mortality
PC-3This compoundNot SpecifiedNot SpecifiedIncreased rate of apoptosisConstant rate of necrosis

Signaling Pathway

This compound induces apoptosis by inhibiting PIP5K1α, which subsequently downregulates the PI3K/AKT signaling pathway. This pathway is critical for cell survival, and its inhibition leads to the activation of apoptotic processes.

ISA2011B_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PI3K PI3K PIP2->PI3K activates This compound This compound PIP5K1a PIP5K1a This compound->PIP5K1a inhibits PIP5K1a->PIP2 produces AKT AKT PI3K->AKT activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition promotes Apoptosis_Induction Induction of Apoptosis AKT->Apoptosis_Induction inhibits

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Annexin V Staining for Apoptosis Detection after this compound Treatment

This protocol is designed for the detection of apoptosis in cultured cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Distilled water

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • Preparation of Reagents:

    • Prepare 1X Binding Buffer by diluting the 10X Binding Buffer with distilled water.

    • Keep all solutions on ice.

  • Cell Harvesting:

    • For suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells: Carefully collect the culture medium, which contains dead and floating cells. Wash the adherent cells once with PBS and then detach them using a gentle method such as trypsinization or a cell scraper. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • After each wash, centrifuge at 300 x g for 5 minutes and carefully discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up appropriate controls, including unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only, to set compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing apoptosis after this compound treatment.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis Cell_Culture Seed and Culture Cells Treatment Treat with this compound or Vehicle Control Cell_Culture->Treatment Harvesting Harvest Cells (Suspension/Adherent) Treatment->Harvesting Washing Wash with Cold PBS Harvesting->Washing Resuspension Resuspend in 1X Binding Buffer Washing->Resuspension Stain Add Annexin V-FITC and PI Resuspension->Stain Incubation Incubate at RT in the Dark Stain->Incubation Dilution Add 1X Binding Buffer Incubation->Dilution Flow_Cytometry Analyze by Flow Cytometry Dilution->Flow_Cytometry Data_Analysis Quantify Apoptotic Cell Populations Flow_Cytometry->Data_Analysis

Caption: Workflow for Annexin V staining after this compound treatment.

References

Application Notes and Protocols for In Vivo Administration of ISA-2011B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of ISA-2011B, a potent inhibitor of phosphatidylinositol-4-phosphate 5-kinase-α (PIP5Kα). The information is collated from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

Introduction

This compound is a small molecule inhibitor of PIP5Kα, a lipid kinase that plays a crucial role in the PI3K/AKT signaling pathway.[1][2] By inhibiting PIP5Kα, this compound effectively downregulates the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger, thereby impeding downstream signaling cascades that are critical for cell survival, proliferation, and invasion.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in prostate cancer models, where it has been shown to suppress tumor growth and invasiveness.[3] this compound has also been investigated for its immunomodulatory effects, where it impairs T-cell activation and pro-inflammatory functions.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of PIP5Kα. This inhibition disrupts the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. The downstream effects include reduced AKT phosphorylation, leading to decreased cell proliferation and survival, and induction of apoptosis. In the context of immunology, this compound's inhibition of PIP5Kα impairs CD28-dependent costimulatory signals in T lymphocytes, which are essential for their activation and the subsequent inflammatory response.

Signaling Pathway of this compound Inhibition

ISA_2011B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP5Ka PIP5Kα PIP2 PIP2 PIP5Ka->PIP2 Phosphorylates PI4P PI4P PI4P->PIP5Ka Substrate PI3K PI3K PIP2->PI3K Substrate PIP3 PIP3 PI3K->PIP3 pAKT p-AKT PIP3->pAKT Activates AKT AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (Proliferation, Survival, Invasion) pAKT->Downstream Promotes ISA2011B This compound ISA2011B->PIP5Ka Inhibits

Caption: this compound inhibits PIP5Kα, blocking the PI3K/AKT pathway.

In Vivo Dosing and Administration

This compound has been predominantly evaluated in mouse xenograft models of cancer. The administration is typically via intraperitoneal (i.p.) injection.

Summary of In Vivo Dosing Regimens
IndicationAnimal ModelCell LineDoseAdministration RouteDosing FrequencyDurationReference
Prostate CancerBALB/c nude micePC-340 mg/kgIntraperitoneal (i.p.)Every second day20 days
Prostate CancerBALB/c nude mice-40 mg/kgIntraperitoneal (i.p.)Every second day24 days
AR-V7 high Prostate CancerXenograft mice22Rv140 mg/kgIntraperitoneal (i.p.)Every second day15 days
Breast CancerBALB/c nude miceMDA-MB-23140 mg/kgIntraperitoneal (i.p.)Every other dayNot Specified
Prostate CancerAthymic NMRI nude micePC-340 mg/kgIntraperitoneal (i.p.)Every second day48 days
Prostate Cancer (Combination)BALB/c nude mice-40 mg/kgNot SpecifiedEvery second dayNot Specified

Experimental Protocols

The following protocols are generalized from published studies and should be adapted to specific experimental needs.

Preparation of this compound for In Vivo Administration

For in vivo applications, this compound can be formulated as a suspension. A common vehicle is a solution of carboxymethylcellulose sodium (CMC-Na).

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection

Protocol:

  • Prepare a sterile solution of the desired concentration of CMC-Na in water (e.g., 0.5-1% w/v).

  • Weigh the required amount of this compound powder.

  • Suspend the this compound powder in the CMC-Na solution to achieve the final desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse receiving a 200 µL injection volume, the concentration would be 4 mg/mL).

  • Ensure the suspension is homogeneous before each administration. It is recommended to prepare the formulation fresh on the day of use.

In Vivo Xenograft Tumor Model Protocol

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Immunocompromised mice (e.g., BALB/c nude mice, 8-12 weeks old)

  • Matrigel (optional)

  • Calipers

  • This compound formulation

  • Vehicle control (e.g., CMC-Na solution)

Protocol:

  • Cell Culture and Preparation: Culture cancer cells to a sufficient number. On the day of implantation, harvest and resuspend the cells in a sterile medium, potentially mixed with Matrigel, at the desired concentration (e.g., 1 x 10^6 to 4 x 10^6 cells per mouse).

  • Tumor Cell Implantation: Subcutaneously implant the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50 mm³). Monitor tumor volume regularly (e.g., every other day) using caliper measurements and the formula: Volume = (length x width²) / 2.

  • Randomization and Treatment Initiation: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control via intraperitoneal injection every other day.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., after 15-48 days), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, Western blotting).

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. This compound / Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision 9. Tumor Excision & Analysis Endpoint->Tumor_Excision

Caption: Workflow for an in vivo xenograft study with this compound.

Concluding Remarks

This compound has demonstrated significant in vivo efficacy in preclinical cancer models, primarily through the inhibition of the PIP5Kα/AKT signaling pathway. The provided protocols and data serve as a foundation for researchers to further explore the therapeutic potential of this compound. It is crucial to adapt these guidelines to the specific research questions and experimental models being employed.

References

Application Notes and Protocols for Measuring ISA-2011B Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISA-2011B is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-phosphate 5-kinase α (PIP5K1α), a key enzyme in the phosphoinositide signaling pathway.[1][2][3] PIP5K1α catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical second messenger involved in a multitude of cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking.[1][3] By inhibiting PIP5K1α, this compound effectively downregulates the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers and inflammatory diseases.

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in prostate cancer models, by disrupting androgen receptor (AR) signaling and cell cycle progression. Furthermore, it has been shown to impair T lymphocyte activation and pro-inflammatory functions by inhibiting PIP5Kα's lipid-kinase activity. In addition to its primary target, this compound also exhibits high binding affinity for MAP/microtubule affinity-regulating kinase 1 and 4 (MARK1 and MARK4).

These application notes provide a detailed protocol for measuring the kinase activity of this compound against its primary target, PIP5K1α, in a cellular context.

Principle of the Assay

This protocol describes an in-vitro kinase assay to determine the inhibitory activity of this compound on PIP5K1α. The assay involves the immunoprecipitation of HA-tagged PIP5K1α from transfected cells, followed by a kinase reaction using a radiolabeled ATP substrate. The amount of incorporated radiolabel into the lipid substrate (phosphatidylinositol 4-phosphate) is then quantified to determine the enzyme's activity. A decrease in radiolabel incorporation in the presence of this compound indicates inhibition of PIP5K1α.

Data Presentation

Table 1: Inhibitory Activity of this compound on PIP5K1α
Concentration of this compound (µM)Mean PIP5K1α Activity (% of Control)Standard Deviation
0 (DMSO Control)100± 5.2
1065.8± 4.1
2532.1± 3.5
5015.4± 2.8

Note: The data presented in this table is representative and may vary depending on experimental conditions.

Table 2: Effect of this compound on Cell Proliferation
Cell LineThis compound Concentration (µM)Proliferation Rate (% of Vehicle Control)
PC-31058.77%
PC-32048.65%
PC-35021.62%

This data is derived from published studies and illustrates the biological effect of this compound.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Jurkat cells (or other suitable cell line)

  • Plasmids: HA-tagged PIP5K1α expression vector, empty vector control

  • Transfection Reagent: (e.g., Lipofectamine 2000)

  • Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Lysis Buffer: 1% Nonidet P-40, 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors

  • Antibodies: Anti-HA antibody, Protein A/G-agarose beads

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT

  • Substrates: Phosphatidylinositol 4-phosphate (PI4P), [γ-³²P]ATP

  • Scintillation Counter and Scintillation Fluid

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Immunoprecipitation cluster_2 Kinase Assay cluster_3 Detection & Analysis A Transfect Jurkat cells with HA-PIP5K1α or empty vector B Culture cells for 24 hours A->B C Treat cells with this compound or DMSO for 6 hours B->C D Lyse cells C->D E Incubate lysate with anti-HA antibody D->E F Add Protein A/G-agarose beads E->F G Wash immunoprecipitates F->G H Resuspend beads in Kinase Assay Buffer G->H I Add PI4P and [γ-³²P]ATP H->I J Incubate at 30°C I->J K Stop reaction J->K L Extract lipids K->L M Spot on TLC plate L->M N Autoradiography and Scintillation Counting M->N O Data Analysis N->O

Caption: Workflow for measuring this compound's inhibitory effect on PIP5K1α.

Detailed Protocol
  • Cell Culture and Transfection:

    • Seed Jurkat cells in 6-well plates at a density of 1 x 10⁶ cells/well.

    • Transfect cells with either the HA-PIP5K1α expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the transfected cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a DMSO vehicle control in cell culture media.

    • Aspirate the old media from the cells and add the media containing this compound or DMSO.

    • Incubate the cells for 6 hours.

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with ice-cold PBS and lyse them in 1% Nonidet P-40 lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Incubate the supernatant with an anti-HA antibody for 2 hours at 4°C with gentle rotation.

    • Add Protein A/G-agarose beads and incubate for an additional 1 hour.

    • Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer.

  • Kinase Assay:

    • Resuspend the beads in 50 µL of kinase assay buffer.

    • Add 10 µg of PI4P and 10 µCi of [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.

    • Stop the reaction by adding 100 µL of 1 M HCl.

  • Detection and Analysis:

    • Extract the lipids using a chloroform:methanol (1:1) solution.

    • Separate the lipids by thin-layer chromatography (TLC).

    • Visualize the radiolabeled PIP2 by autoradiography.

    • Quantify the radioactivity of the PIP2 spots using a scintillation counter.

    • Normalize the kinase activity to the amount of immunoprecipitated HA-PIP5K1α, which can be determined by Western blotting of a parallel sample.

Signaling Pathway

G cluster_pathway PIP5K1α Signaling Pathway and Inhibition by this compound PI4P PI4P PIP5K1a PIP5K1α PI4P->PIP5K1a PIP2 PIP2 PIP5K1a->PIP2 Phosphorylation PI3K PI3K PIP2->PI3K ISA2011B This compound ISA2011B->PIP5K1a Inhibition PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Downstream Downstream Effectors (Cell Proliferation, Survival, Invasion) AKT->Downstream

References

Troubleshooting & Optimization

Navigating ISA-2011B Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ISA-2011B in experimental settings.

Troubleshooting Guide

Researchers may encounter challenges in dissolving this compound for their experiments. This guide provides solutions to common issues to ensure consistent and reliable results.

Issue: Precipitate formation when preparing aqueous dilutions from a DMSO stock.

  • Cause: this compound is poorly soluble in water.[1] Adding an aqueous solution directly to a concentrated DMSO stock can cause the compound to crash out of solution.

  • Solution:

    • Use a Co-solvent System: For in vivo preparations, a multi-solvent system is recommended to maintain solubility. A typical formulation involves a sequential addition of solvents.[2]

    • Step-wise Dilution: For in vitro assays, it is advisable to perform serial dilutions of the DMSO stock in cell culture media, ensuring vigorous mixing after each step to prevent localized high concentrations that can lead to precipitation.

    • Warm the Solution: Gently warming the solution may aid in redissolving small amounts of precipitate, but care should be taken to avoid degradation of the compound.

Issue: Inconsistent results in cell-based assays.

  • Cause: This may be due to incomplete dissolution of this compound or the use of aged DMSO. Hygroscopic DMSO can absorb moisture, which negatively impacts the solubility of the compound.[1][2]

  • Solution:

    • Ensure Complete Initial Dissolution: Use ultrasonication to ensure the complete dissolution of this compound in DMSO when preparing the stock solution.[2]

    • Use Fresh DMSO: Always use newly opened, high-quality, anhydrous DMSO for preparing stock solutions.

    • Proper Storage: Store the DMSO stock solution at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use fresh, non-hygroscopic DMSO, and ultrasonication may be necessary to achieve complete dissolution.

Q2: How should I prepare this compound for in vivo animal studies?

For in vivo administration, a co-solvent system is recommended. A common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially to ensure the compound remains in solution. It is advised to prepare this working solution fresh on the day of use.

Q3: What are the storage conditions for this compound?

This compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.

Quantitative Solubility Data

Solvent/FormulationMaximum SolubilityReference
DMSO100 mg/mL (235.93 mM)
DMSO85 mg/mL (200.54 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.90 mM)

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Weigh the desired amount of this compound powder.

  • Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • If necessary, use an ultrasonic bath to ensure complete dissolution.

  • For cell treatment, dilute the DMSO stock solution with cell culture medium to the final working concentration (e.g., 25 µM or 50 µM in 0.1% DMSO).

  • Add the final solution to the cells and incubate for the desired time.

Protocol 2: Preparation of this compound for In Vivo Administration

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the required volume of the this compound DMSO stock to the vehicle to achieve a final DMSO concentration of 10%.

  • Mix thoroughly to obtain a clear solution. This formulation should yield a solubility of at least 2.5 mg/mL.

  • This working solution should be prepared fresh on the day of administration.

Visualizing this compound's Mechanism and Workflow

To further aid researchers, the following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its use.

ISA_2011B_Signaling_Pathway PIP5K1a PIP5K1α PI3K PI3K PIP5K1a->PI3K ISA2011B This compound ISA2011B->PIP5K1a inhibits AKT AKT PI3K->AKT Downstream Downstream Pathways (Survival, Proliferation, Invasion) AKT->Downstream

Caption: this compound inhibits the PIP5K1α-PI3K/AKT signaling pathway.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock in_vitro In Vitro Experiment prep_stock->in_vitro in_vivo In Vivo Experiment prep_stock->in_vivo dilute_media Dilute with Cell Culture Media in_vitro->dilute_media prep_formulation Prepare In Vivo Formulation in_vivo->prep_formulation cell_treatment Cell Treatment dilute_media->cell_treatment data_analysis_vitro Data Analysis cell_treatment->data_analysis_vitro end End data_analysis_vitro->end animal_admin Animal Administration prep_formulation->animal_admin data_analysis_vivo Data Analysis animal_admin->data_analysis_vivo data_analysis_vivo->end

Caption: General experimental workflow for using this compound.

References

How to dissolve ISA-2011B for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ISA-2011B. This guide provides detailed information, protocols, and troubleshooting advice for the successful use of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1 alpha (PIP5K1α). By inhibiting PIP5K1α, this compound disrupts the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/AKT signaling pathway. This inhibition leads to the downregulation of downstream survival, proliferation, and invasion pathways in cancer cells.[1][2][3][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound for in vitro cell culture experiments is dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, high-quality, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: What is the typical concentration range for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell line and experimental design. However, published studies have shown significant effects in the range of 10 µM to 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in stock solution or media - The solubility limit in the solvent has been exceeded.- The DMSO used was not anhydrous or of high quality.- The stock solution was not properly warmed before use.- The final concentration in the aqueous cell culture medium is too high.- Ensure you are not exceeding the recommended solubility (up to 100 mg/mL in DMSO with sonication).- Use newly opened, anhydrous, high-purity DMSO for preparing the stock solution.- Gently warm the stock solution to room temperature before adding it to the cell culture medium.- Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture volume to avoid shocking the compound out of solution.
Inconsistent or no observable effect on cells - The compound has degraded due to improper storage.- The concentration used is too low for the specific cell line.- The treatment duration is not optimal.- The cell density is too high, leading to rapid metabolism of the compound.- Verify the storage conditions and age of the stock solution. Prepare a fresh stock solution if necessary.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.- Ensure consistent and appropriate cell seeding densities across experiments.
High levels of cell death, even at low concentrations - The solvent (DMSO) concentration is too high and causing toxicity.- The cell line is particularly sensitive to the inhibition of the PI3K/AKT pathway.- Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), and ideally is below 0.1%.- Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments to assess solvent toxicity.- Start with a lower concentration range in your dose-response experiments.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 423.85 g/mol
Solubility in DMSO 85 mg/mL (200.54 mM) to 100 mg/mL (235.93 mM)
Storage (Powder) -20°C for 3 years
Storage (Stock Solution) -80°C for 2 years; -20°C for 1 year
Effective Concentration Range (In Vitro) 10 µM - 50 µM
Typical Treatment Duration 24 - 48 hours

Detailed Experimental Protocol: Dissolving this compound and Treating Cells

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Cell culture medium appropriate for your cell line

  • Cells to be treated

  • Sterile, filtered pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.24 mg of this compound (Molecular Weight = 423.85 g/mol ). c. Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.24 mg of this compound. d. To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a short period until the powder is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Treating Cells with this compound: a. Culture your cells to the desired confluency in appropriate culture vessels. b. On the day of treatment, thaw an aliquot of the this compound stock solution and warm it to room temperature. c. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to prepare a final concentration of 20 µM in 10 mL of medium, add 20 µl of the 10 mM stock solution. d. It is good practice to prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. e. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control. f. Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours) under standard cell culture conditions. g. Following incubation, proceed with your downstream analysis (e.g., cell viability assay, western blotting, etc.).

Visualizations

Experimental Workflow for Dissolving and Using this compound

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment A Equilibrate this compound Powder to RT B Weigh Powder A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E Aliquot and Store at -20°C / -80°C D->E F Thaw Stock Solution E->F Start Experiment G Dilute in Culture Medium to Final Concentration F->G H Add to Cells G->H I Incubate for Desired Duration H->I J Downstream Analysis I->J

Caption: Workflow for preparing this compound stock solution and treating cells.

This compound Signaling Pathway

G cluster_pathway PI3K/AKT Signaling Pathway PIP5K1a PIP5K1α PI3K PI3K PIP5K1a->PI3K PIP2→PIP3 ISA2011B This compound ISA2011B->PIP5K1a AKT AKT PI3K->AKT Downstream Survival, Proliferation, Invasion AKT->Downstream

Caption: this compound inhibits PIP5K1α, blocking the PI3K/AKT pathway.

References

Potential off-target effects of ISA-2011B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ISA-2011B. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase type 1 alpha (PIP5K1α).[1][2][3] It was identified as a novel anticancer agent that effectively inhibits the growth of prostate cancer tumors in vivo by targeting PIP5K1α-associated signaling pathways.[4][5]

Q2: Are there any known off-targets for this compound?

Yes. In a comprehensive screen against 460 kinases, this compound demonstrated the highest binding affinity not only to its primary target, PIP5K1α, but also to MAP/microtubule affinity-regulating kinase 1 (MARK1) and MAP/microtubule affinity-regulating kinase 4 (MARK4).

Q3: At what concentrations are off-target effects likely to be observed?

While specific IC50 values for the off-targets are not detailed in the primary literature, the binding affinity data suggests that at higher concentrations of this compound, effects on MARK1 and MARK4 signaling pathways could occur. It is recommended to perform a dose-response curve in your experimental system to distinguish on-target from potential off-target effects.

Q4: What are the downstream signaling pathways affected by this compound?

This compound-mediated inhibition of PIP5K1α has been shown to impact the PI3K/AKT signaling pathway. This leads to reduced cell proliferation, survival, and invasion. Additionally, it has been shown to affect the androgen receptor (AR) signaling pathway in prostate cancer cells. Given the known functions of the off-targets MARK1 and MARK4 in microtubule dynamics and cell polarity, high concentrations of this compound could potentially interfere with these processes.

Q5: How can I experimentally validate the on-target and off-target effects of this compound in my cellular model?

Several methods can be employed to confirm target engagement and specificity:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of this compound to its targets (PIP5K1α, MARK1, MARK4) in intact cells by measuring changes in the thermal stability of the target proteins.

  • NanoBRET™ Target Engagement Assay: This live-cell assay quantitatively measures the binding of this compound to NanoLuc® luciferase-tagged target proteins (PIP5K1α, MARK1, MARK4).

  • siRNA-mediated knockdown: Comparing the phenotype induced by this compound with that of a specific siRNA-mediated knockdown of PIP5K1α can help to confirm on-target effects.

  • Rescue experiments: Overexpression of a drug-resistant mutant of the target protein can help to confirm that the observed phenotype is due to the inhibition of the intended target.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cellular phenotype not consistent with PIP5K1α inhibition. Off-target effects: The observed phenotype might be due to the inhibition of MARK1 or MARK4, especially at higher concentrations of this compound.1. Perform a dose-response experiment: Determine the EC50 for the observed phenotype and compare it to the IC50 for PIP5K1α inhibition. A significant difference may suggest off-target effects. 2. Use a structurally different PIP5K1α inhibitor: If a similar phenotype is observed with a different inhibitor, it is more likely an on-target effect. 3. Validate off-target engagement: Use CETSA or NanoBRET™ to confirm if this compound is engaging with MARK1 or MARK4 at the concentrations used in your experiment.
Variability in experimental results. Inconsistent compound concentration or activity: this compound may precipitate out of solution or degrade over time.1. Prepare fresh stock solutions: this compound is typically dissolved in DMSO. Prepare fresh stock solutions and dilute them in your assay buffer immediately before use. 2. Check for precipitation: Visually inspect your working solutions for any signs of precipitation. 3. Store stock solutions properly: Store DMSO stock solutions at -20°C or -80°C for long-term stability.
Low potency of this compound in cellular assays. Cell permeability issues or high protein binding in media: The compound may not be efficiently entering the cells or could be binding to components in the cell culture media.1. Use serum-free media: If possible, perform the assay in serum-free or low-serum media to reduce protein binding. 2. Increase incubation time: Allow for a longer incubation period to ensure the compound reaches its intracellular target. 3. Verify on-target engagement: Use CETSA or NanoBRET™ to confirm that this compound is reaching and binding to PIP5K1α inside the cells.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

The following table summarizes the binding affinity of this compound against its primary target and key off-targets as determined by a KINOMEscan™ platform. The results are presented as the percentage of the kinase remaining bound to the ligand-coated beads in the presence of this compound, where a lower percentage indicates higher binding affinity.

Kinase Target Gene Symbol Binding Affinity (% of Control) Reference
Phosphatidylinositol-4-Phosphate 5-Kinase type 1 alphaPIP5K1A0.5
MAP/microtubule affinity-regulating kinase 1MARK11.0
MAP/microtubule affinity-regulating kinase 4MARK41.5

Data extracted from Figure 1E of Semenas J, et al. PNAS. 2014.

Experimental Protocols

Radiometric in vitro Kinase Assay for Off-Target Validation

This protocol can be used to determine the IC50 value of this compound against potential off-target kinases like MARK1 and MARK4.

Materials:

  • Recombinant human MARK1 or MARK4 enzyme

  • Suitable substrate for the kinase (e.g., a specific peptide)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a general workflow to assess the engagement of this compound with its targets in a cellular context.

Materials:

  • Cells expressing the target protein(s) (e.g., PIP5K1α, MARK1, MARK4)

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Western blotting reagents and antibodies for the target proteins

Procedure:

  • Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

ISA_2011B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PIP5K1a PIP5K1α PIP2 PIP2 PIP5K1a->PIP2 Generates PI3K PI3K PIP3 PIP3 PI3K->PIP3 Generates PIP2->PI3K Activates AKT AKT PIP3->AKT Activates AR Androgen Receptor AKT->AR Regulates Proliferation Cell Proliferation & Survival AKT->Proliferation AR->Proliferation MARK1 MARK1 Microtubules Microtubules MARK1->Microtubules Regulates Dynamics MARK4 MARK4 MARK4->Microtubules Regulates Dynamics ISA2011B This compound ISA2011B->PIP5K1a Inhibition ISA2011B->MARK1 Off-target Inhibition ISA2011B->MARK4 Off-target Inhibition CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat cells with This compound or Vehicle B 2. Heat cells at various temperatures A->B C 3. Lyse cells B->C D 4. Separate soluble and precipitated proteins C->D E 5. Analyze soluble protein by Western Blot D->E F 6. Determine thermal stabilization E->F Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare this compound serial dilutions B 2. Combine Kinase, Substrate, and this compound A->B C 3. Initiate reaction with [γ-³²P]ATP B->C D 4. Incubate at 30°C C->D E 5. Stop reaction and spot on phosphocellulose paper D->E F 6. Wash and measure radioactivity E->F G 7. Calculate IC50 F->G

References

ISA-2011B cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PIP5K1α inhibitor, ISA-2011B, with a focus on addressing challenges related to cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase α (PIP5K1α).[1][2] By inhibiting PIP5K1α, this compound prevents the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical precursor for the PI3K/AKT signaling pathway.[2] This inhibition leads to reduced AKT activity, subsequently affecting downstream processes involved in cell survival, proliferation, and invasion.[2][3]

Q2: What are the typical effective concentrations for this compound in vitro?

The effective concentration of this compound varies depending on the cell line and assay duration. For example, in PC-3 prostate cancer cells, treatment with 10, 20, and 50 μM this compound significantly reduces cell proliferation to 58.77%, 48.65%, and 21.62%, respectively, compared to vehicle-treated controls. In SKBR3 breast cancer cells, a concentration of 20 μM has been shown to be effective in colony formation assays.

Q3: What is the solubility of this compound?

This compound has high solubility in DMSO, reaching up to 85 mg/mL (approximately 200.54 mM). However, it is insoluble in water. This is a critical consideration for in vitro experiments, as high concentrations of a DMSO stock solution may precipitate when diluted into aqueous cell culture media.

Q4: Are there known off-target effects of this compound at high concentrations?

Yes. While this compound has the highest binding affinity for PIP5K1α, kinase screening across 460 kinases has shown that it also binds to MAP/microtubule affinity-regulating kinase 1 and 4 (MARK1 and MARK4). At high concentrations, these off-target effects could contribute to the observed cellular phenotype and should be considered when interpreting results.

Q5: How should I prepare and store a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 50-100 mM). Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. For storage, the powder form is stable for years at -20°C, while the stock solution in DMSO can be stored for up to one year at -80°C.

Data Presentation

Table 1: Summary of this compound In Vitro Cytotoxicity Data

Cell LineAssay TypeConcentration (µM)Observed Effect
PC-3 (Prostate)Proliferation (MTS)1041.23% reduction in proliferation
2051.35% reduction in proliferation
5078.38% reduction in proliferation
22Rv1 (Prostate)Western Blot20, 50Remarkable reduction in AR-V7 and CDK1
SKBR3 (Breast)Colony Formation20Inhibition of colony formation
MCF-7 (Breast)Apoptosis AssayNot SpecifiedInduced a high degree of apoptosis
DU145 (Prostate)Migration AssayNot SpecifiedSignificantly inhibited migratory ability

Troubleshooting Guide for High-Concentration Experiments

Table 2: Troubleshooting Common Issues with this compound Cytotoxicity Assays

ProblemPotential CauseRecommended Solution
Lower-than-expected cytotoxicity at high concentrations. Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate out of the culture medium at high concentrations.- Visually inspect wells using a microscope for any signs of crystalline precipitate after adding the compound.- Prepare the final dilution in pre-warmed medium and mix thoroughly immediately before adding to cells.- Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro use with caution.
High variability between replicate wells. Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability.- Ensure a homogenous single-cell suspension before plating.- Allow plates to sit at room temperature for 15-20 minutes before incubation to promote even settling.
Solvent (DMSO) Toxicity: The final concentration of DMSO may be reaching toxic levels, especially in the highest concentration wells.- Maintain a consistent, low final DMSO concentration (ideally ≤0.5%) across all wells, including controls.- Perform a vehicle control series with varying DMSO concentrations to determine the tolerance of your specific cell line.
Edge Effects: Evaporation from outer wells can concentrate the compound and media components.- Avoid using the outermost wells of the microplate for experimental samples.- Fill outer wells with sterile PBS or media to maintain humidity.
Suspected interference with the cytotoxicity assay. Direct Assay Interference: The chemical structure of this compound might allow it to directly reduce MTT or interact with the LDH enzyme or its substrate, independent of cellular activity.- Cell-Free Control: Add this compound at the highest concentrations to cell-free media in your assay plate. Add the assay reagent (MTT, LDH) and measure the signal. A significant signal indicates direct interference.
Unexpected cell morphology not correlating with cytotoxicity data. Off-Target Effects: At high concentrations, this compound may be engaging other targets, such as MARK1/4, leading to changes in cell structure or stress responses not immediately resulting in cell death.- Use lower, more specific concentrations of this compound where possible.- Corroborate results with a secondary, mechanistically different cytotoxicity assay (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH).

Experimental Protocols

Protocol: MTT Cell Viability Assay for Adherent Cells

This protocol provides a detailed methodology for assessing cell viability upon treatment with this compound.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Note: To minimize precipitation, add the DMSO stock to pre-warmed media and vortex gently immediately before adding to the cells.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound, vehicle control (DMSO), and a "no treatment" control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, remove the medium. Be careful not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or 590 nm).

    • Use a reference wavelength of 630 nm to correct for background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (media only) wells from all other values.

    • Calculate the percentage of cell viability for each treatment by normalizing to the vehicle-treated control wells:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Signaling Pathways and Workflows

ISA2011B_Pathway ISA2011B This compound PIP5K1a PIP5K1α ISA2011B->PIP5K1a PIP2 PIP2 PIP5K1a->PIP2 PI3K PI3K PIP2->PI3K AKT AKT PI3K->AKT Downstream Cell Survival, Proliferation, Invasion AKT->Downstream

Caption: Simplified signaling pathway showing this compound inhibition of PIP5K1α and the PI3K/AKT pathway.

Cytotoxicity_Workflow start Start: Optimize Cell Seeding Density seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 treat Treat with this compound Serial Dilutions incubate1->treat incubate2 Incubate for Exposure Period (24-72h) treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read Read Plate on Spectrophotometer assay->read analyze Analyze Data: Calculate % Viability / IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for assessing the cytotoxicity of this compound in vitro.

Troubleshooting_Tree start Unexpected Cytotoxicity Result (e.g., Low Efficacy at High Dose) check_precipitate Visually inspect wells for precipitate? start->check_precipitate precipitate_yes Issue: Solubility Limit Exceeded Action: Optimize solvent/dilution method check_precipitate->precipitate_yes Yes check_assay Run cell-free assay control with compound? check_precipitate->check_assay No assay_interfere Issue: Direct Assay Interference Action: Use an alternative assay method check_assay->assay_interfere Yes (Signal in control) check_dmso Is final DMSO conc. >0.5%? Or inconsistent? check_assay->check_dmso No dmso_toxic Issue: Solvent Toxicity Action: Lower/standardize DMSO conc. check_dmso->dmso_toxic Yes consider_offtarget Issue: Potential Off-Target Effects Action: Correlate with morphology, lower dose check_dmso->consider_offtarget No

Caption: Troubleshooting decision tree for unexpected results in this compound cytotoxicity experiments.

References

Technical Support Center: ISA-2011B In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro treatment duration and application of ISA-2011B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1 Alpha (PIP5K1α).[1][2] Its primary mechanism of action involves targeting the PI3K/AKT signaling pathway. By inhibiting PIP5K1α, this compound reduces the cellular levels of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial substrate for phosphoinositide 3-kinase (PI3K). This leads to decreased production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent inhibition of AKT activation.[2] The inhibition of this pathway ultimately affects downstream cellular processes, including survival, proliferation, and invasion.[1][2]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated anti-proliferative activity in various cancer cell lines, with a significant focus on prostate cancer.

Q3: What is the recommended starting concentration range for in vitro experiments with this compound?

A3: Based on published studies, a starting concentration range of 10 µM to 50 µM is recommended for in vitro experiments. It is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What is a typical treatment duration for this compound in cell culture?

A4: Treatment durations for this compound in vitro can vary depending on the cell type and the specific assay being performed. Published data suggests treatment times ranging from 6 hours to 72 hours. For initial experiments, a time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal treatment duration for observing the desired effect.

Q5: How should this compound be prepared and stored?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guides

Issue 1: No significant inhibition of cell proliferation is observed.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for the specific cell line being used.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your cell line.

  • Possible Cause 2: Insufficient Treatment Duration. The treatment time may not be long enough to induce a significant anti-proliferative effect.

    • Solution: Conduct a time-course experiment, treating cells for 24, 48, and 72 hours to identify the optimal treatment duration.

  • Possible Cause 3: Cell Line Resistance. The cell line may be inherently resistant to PIP5K1α inhibition.

    • Solution: Verify the expression of PIP5K1α in your cell line. Consider using a positive control cell line known to be sensitive to this compound.

  • Possible Cause 4: Compound Instability. The compound may have degraded due to improper storage or handling.

    • Solution: Ensure that the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Issue 2: High variability between replicate wells in a cell-based assay.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability.

    • Solution: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation.

  • Possible Cause 2: Pipetting Errors. Inaccurate pipetting of the compound or assay reagents can introduce variability.

    • Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.

  • Possible Cause 3: Edge Effects. The outer wells of a microplate are susceptible to temperature and humidity variations, leading to inconsistent results.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment across the plate.

Issue 3: Discrepancy between in vitro and expected in vivo results.

  • Possible Cause 1: Different ATP Concentrations. In vitro kinase assays are often performed at ATP concentrations lower than physiological levels, which can enhance inhibitor potency. The high ATP concentration within a cell can lead to a decrease in the apparent potency of an ATP-competitive inhibitor.

    • Solution: If possible, perform in vitro kinase assays with ATP concentrations that are closer to physiological levels to better predict cellular activity.

  • Possible Cause 2: Off-Target Effects. At higher concentrations, this compound may have off-target effects that contribute to the observed phenotype in cells.

    • Solution: Characterize the selectivity of this compound through kinome profiling. Use the lowest effective concentration to minimize off-target effects.

Data Summary

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Proliferation

Cell LineConcentration (µM)Treatment Duration (hours)% Inhibition of Proliferation
PC-310Not Specified41.23%
PC-320Not Specified51.35%
PC-350Not Specified78.38%
C4-25048Not Specified, but significant
DU1455048Not Specified, but significant

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTS

This protocol describes a method for determining the effect of this compound on the proliferation of adherent cancer cells using a colorimetric MTS assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • DMSO

  • 96-well clear-bottom cell culture plates

  • MTS reagent

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment: a. Prepare a 2X stock solution of this compound in complete culture medium from a DMSO stock. Prepare a vehicle control with the same final DMSO concentration. b. Carefully remove the medium from the wells. c. Add 100 µL of the 2X this compound solution or vehicle control to the appropriate wells. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Assay: a. Following treatment, add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the media-only blank wells from all other values. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

ISA2011B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PIP5K1a PIP5K1α PIP2 PIP2 PIP5K1a->PIP2 Generates PI3K PI3K PIP3 PIP3 PI3K->PIP3 Generates PIP2->PI3K Substrate for AKT AKT PIP3->AKT Activates pAKT p-AKT AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Invasion Cell Invasion Downstream->Invasion ISA2011B This compound ISA2011B->PIP5K1a Inhibits

Caption: this compound inhibits PIP5K1α, disrupting the PI3K/AKT signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_treatment Prepare this compound & Vehicle Control incubate_overnight->prepare_treatment treat_cells Treat Cells prepare_treatment->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate 1-4h add_mts->incubate_mts read_absorbance Read Absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound's effect on cell proliferation via MTS assay.

References

ISA-2011B Technical Support Center: Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ISA-2011B. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: For long-term storage, the solid form of this compound should be kept in a dry, dark environment at -20°C, where it can be stable for up to three years.[1][2] For short-term storage, ranging from days to weeks, a temperature of 0-4°C is acceptable.[2]

Q2: What are the recommended conditions for storing stock solutions of this compound?

A2: Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for up to two years or at -20°C for up to one year.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound stable during shipping at ambient temperatures?

A3: Yes, this compound is considered stable for several weeks during standard shipping at ambient temperatures. Upon receipt, it is imperative to transfer the compound to the recommended storage conditions as soon as possible.

Q4: I am having trouble dissolving this compound. What can I do?

A4: this compound is soluble in DMSO and ethanol but is insoluble in water. If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath for a short period can aid in dissolution. It is also crucial to use fresh, anhydrous DMSO, as it can absorb moisture, which may reduce the solubility of the compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, potentially related to its stability.

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Compound degradation due to improper storage or handling.1. Verify that the storage conditions for both the solid compound and stock solutions meet the recommended guidelines.2. Prepare a fresh stock solution from the solid compound.3. If the issue persists, consider performing a quality control check on the compound.
Precipitate formation in the stock solution upon thawing. The solution may be supersaturated, or the compound has a lower solubility at colder temperatures.1. Gently warm the solution to 37°C and vortex or sonicate briefly to redissolve the precipitate.2. Before use, ensure the solution is at room temperature and visually inspect for any undissolved particles.
Reduced biological activity over time. Potential degradation of the compound in solution due to repeated freeze-thaw cycles or prolonged storage at -20°C.1. Always aliquot stock solutions to minimize freeze-thaw cycles.2. For long-term, intermittent use, storing aliquots at -80°C is preferable to -20°C.3. If degradation is suspected, use a fresh aliquot or prepare a new stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the entire vial contents).

  • To aid dissolution, the vial can be gently warmed to 37°C and briefly sonicated.

  • Visually inspect the solution to ensure the compound has completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term or -80°C for long-term storage.

Visual Guides

ISA_2011B_Storage_Workflow cluster_solid Solid Compound cluster_solution Stock Solution (in DMSO) solid_storage Store at -20°C (Long-term) or 0-4°C (Short-term) solution_prep Prepare Stock Solution solid_storage->solution_prep Equilibrate to RT aliquot Aliquot into Single-Use Tubes solution_prep->aliquot solution_storage Store at -80°C (Long-term) or -20°C (Short-term) aliquot->solution_storage

Caption: Recommended storage and handling workflow for this compound.

Troubleshooting_Logic start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Solid and Solution) start->check_storage improper_storage Improper Storage check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes run_experiment Re-run Experiment improper_storage->run_experiment No prepare_fresh->run_experiment issue_persists Issue Persists? run_experiment->issue_persists qc_check Perform Quality Control on Compound issue_persists->qc_check Yes resolved Issue Resolved issue_persists->resolved No

References

Avoiding ISA-2011B precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ISA-2011B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your experiments can lead to inaccurate concentration-dependent results. This guide addresses common scenarios and provides solutions to maintain the compound in solution.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution in Aqueous Buffer (e.g., PBS, Cell Culture Media) Exceeding Aqueous Solubility: this compound is practically insoluble in water[1][2]. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution, a phenomenon known as antisolvent precipitation.1. Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound. 2. Optimize Stock Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the pre-warmed aqueous medium while vortexing gently. This can prevent localized high concentrations that lead to precipitation. 3. Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as experimentally permissible (e.g., up to 1%), as this will aid solubility[3].
Precipitation Over Time in the Incubator Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH (due to CO2 in the incubator) can decrease the solubility of a compound over the course of an experiment. Interaction with Media Components: this compound may interact with proteins or salts in the cell culture media, leading to the formation of insoluble complexes.1. Pre-warm Media: Always pre-warm the cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. 2. pH Stability: Ensure your media is adequately buffered for the CO2 concentration of your incubator. 3. Solubility Testing: Perform a solubility test under your specific experimental conditions (media, temperature, CO2, duration) to determine the maximum stable concentration of this compound.
Cloudiness or Precipitate in the Stock Solution (DMSO) Water Absorption: DMSO is hygroscopic and can absorb water from the atmosphere over time. The presence of water can significantly reduce the solubility of this compound in the stock solution[2]. Improper Storage: Storing the stock solution at inappropriate temperatures or subjecting it to repeated freeze-thaw cycles can also lead to precipitation.1. Use Anhydrous/Fresh DMSO: Prepare stock solutions using newly opened, high-purity, anhydrous DMSO[3]. 2. Proper Storage: Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption. 3. Re-dissolving: If precipitation is observed, gently warm the stock solution and sonicate until the compound is fully dissolved before use.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO (up to 100 mg/mL). For some applications, ethanol can also be used, but the solubility is significantly lower (4 mg/mL). This compound is insoluble in water.

Q2: I see a precipitate in my cell culture plate after treating with this compound. Are my results still valid?

A2: It is not recommended to proceed with experiments where a visible precipitate is present. The formation of a precipitate indicates that the actual concentration of this compound in the solution is unknown and lower than intended, which will compromise the accuracy and reproducibility of your results. Furthermore, the precipitate itself could have unintended cytotoxic effects on your cells.

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration for your specific conditions.

Q4: Can I use co-solvents other than DMSO in my final aqueous solution?

A4: For in vivo studies, formulations with co-solvents such as PEG300 and Tween-80 have been documented to achieve clear solutions. However, for in vitro cell-based assays, it is crucial to first establish the tolerance of your specific cell line to any co-solvent, as they can be cytotoxic. The final concentration of any co-solvent should be kept to a minimum.

Data Presentation

This compound Solubility Data
Solvent/VehicleSolubilitySolution AppearanceNotes
In Vitro
DMSO100 mg/mL (235.93 mM)Clear SolutionSonication may be needed. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.
DMSO85 mg/mL (200.54 mM)Clear Solution
Ethanol4 mg/mL (9.43 mM)Clear Solution
WaterInsolubleN/A
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.90 mM)Clear SolutionSolvents should be added sequentially.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.90 mM)Clear Solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.90 mM)Clear Solution
0.5% CMC-Na in Saline Water4 mg/mL (9.44 mM)Suspended SolutionSonication is required to form a homogeneous suspension.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 423.85 g/mol )

  • Anhydrous (or newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Methodology:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.24 mg of this compound.

  • Add the appropriate volume of DMSO to the tube. For a 10 mM solution, this would be 1 mL for every 4.24 mg of this compound.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of an In Vivo Formulation of this compound (Clear Solution)

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline solution (sterile)

  • Sterile tubes

  • Vortexer

Methodology (to prepare 1 mL of a ≥ 2.5 mg/mL solution):

  • Weigh at least 2.5 mg of this compound into a sterile tube.

  • Add 100 µL of DMSO to the tube and vortex until the this compound is completely dissolved.

  • Sequentially add the following solvents, vortexing thoroughly after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of saline solution

  • The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.

Mandatory Visualizations

ISA_2011B_Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_stock_solutions Stock Solution Troubleshooting cluster_experimental_solutions Experimental Solution Optimization cluster_end Resolution start Precipitation Observed in Aqueous Solution check_stock Check DMSO Stock Solution for Precipitate start->check_stock check_conditions Review Experimental Conditions start->check_conditions use_fresh_dmso Use Fresh/Anhydrous DMSO check_stock->use_fresh_dmso Precipitate Present or DMSO is old lower_conc Lower Final this compound Concentration check_conditions->lower_conc sonicate Warm and Sonicate Stock use_fresh_dmso->sonicate store_properly Aliquot and Store Properly (-20°C or -80°C) sonicate->store_properly end Clear Solution Achieved store_properly->end serial_dilution Use Serial Dilution Method lower_conc->serial_dilution prewarm_media Pre-warm Aqueous Medium to 37°C serial_dilution->prewarm_media solubility_test Perform Solubility Test in Specific Medium prewarm_media->solubility_test solubility_test->end

Caption: Troubleshooting workflow for this compound precipitation.

ISA_2011B_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 PI3K PI3K PIP2->PI3K substrate for PIP3 PIP3 AKT AKT PIP3->AKT activates PIP5K1a PIP5K1α PIP5K1a->PIP2 synthesizes PI3K->PIP3 produces pAKT p-AKT (Active) AKT->pAKT phosphorylation Downstream Downstream Effectors (Proliferation, Survival, Invasion) pAKT->Downstream promotes ISA2011B This compound ISA2011B->PIP5K1a inhibits

Caption: this compound inhibits the PIP5K1α/Akt signaling pathway.

References

Interpreting unexpected results in ISA-2011B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with ISA-2011B, a potent inhibitor of phosphatidylinositol-4-phosphate 5-kinase α (PIP5K1α).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of phosphatidylinositol-4-phosphate 5-kinase α (PIP5K1α), a key enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] By inhibiting PIP5K1α, this compound disrupts the production of PIP2, which in turn affects downstream signaling pathways, most notably the PI3K/AKT pathway, leading to reduced cell survival, proliferation, and invasion.[2][3]

Q2: What are the known downstream effects of this compound treatment in cancer cells?

A2: Treatment with this compound has been shown to inhibit the PI3K/AKT signaling pathway.[2] This leads to a reduction in the phosphorylation of AKT (at Ser-473) and subsequent downstream effects, including the downregulation of proteins involved in cell cycle progression and survival such as CDK1. In prostate cancer cells, it has also been shown to decrease the expression of the androgen receptor (AR) and its splice variant AR-V7.

Q3: Does this compound have any known off-target effects?

A3: this compound has been screened against a large panel of kinases and exhibits high binding affinity for PIP5K1α. However, it also shows affinity for MAP/microtubule affinity-regulating kinase 1 and 4 (MARK1 and MARK4). Researchers should consider these potential off-target effects when interpreting results.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of Cell Proliferation

Q: I am not observing the expected decrease in cell proliferation after treating my cancer cell line with this compound. What could be the issue?

A: Several factors could contribute to this observation. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For instance, PC-3 cells with a PTEN mutation show greater sensitivity than 22Rv1 cells with intact PTEN. Verify the sensitivity of your specific cell line, and consider performing a dose-response curve to determine the optimal concentration.

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in fresh, high-quality DMSO. Improperly dissolved compound will lead to inaccurate concentrations. Avoid repeated freeze-thaw cycles of your stock solution.

  • Treatment Duration: The anti-proliferative effects of this compound are time-dependent. While some effects on signaling pathways can be observed within hours, significant inhibition of proliferation may require longer incubation times (e.g., 48-72 hours).

  • Experimental Seeding Density: The initial number of cells seeded can influence the outcome of proliferation assays. High cell densities may mask the inhibitory effects of the compound. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment.

Issue 2: Inconsistent Western Blot Results for p-AKT

Q: My Western blot results for phosphorylated AKT (p-AKT) are inconsistent after this compound treatment. Sometimes I see a decrease, and other times there is no change or even an increase. Why might this be happening?

A: Inconsistent p-AKT results can be a common issue. Here are some potential causes and solutions:

  • Timing of Lysate Collection: The inhibition of AKT phosphorylation can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing maximal inhibition after this compound treatment.

  • Basal p-AKT Levels: The basal level of p-AKT in your cell line can affect the observable dynamic range of inhibition. If basal levels are very low, it may be difficult to detect a further decrease. Conversely, in some cell lines like DU145, an unexpected increase in p-AKT has been reported, while downstream markers of proliferation and migration are still inhibited. In such cases, it is important to assess other downstream markers of the pathway (e.g., p-PRAS40, p-S6K) and functional outcomes.

  • Feedback Loops: Inhibition of the PI3K/AKT pathway can sometimes trigger feedback mechanisms that can reactivate the pathway. Consider the broader signaling network in your specific cellular context.

  • Antibody Quality: Ensure the specificity and sensitivity of your primary antibodies for both total AKT and p-AKT. Run appropriate controls, including positive and negative controls for pathway activation, to validate your antibodies and blotting conditions.

Data Presentation

Table 1: Effect of this compound on Prostate Cancer Cell Proliferation

Cell LineConcentration (µM)Treatment Duration (hours)Proliferation Rate (% of Vehicle Control)Citation
PC-310Not Specified58.77%
PC-320Not Specified48.65%
PC-350Not Specified21.62%
C4-25048Significantly Inhibited

Table 2: Effect of this compound on Protein Expression

Cell LineProteinConcentration (µM)Treatment Duration (hours)Change in ExpressionCitation
PC-3PIP5K1αNot SpecifiedNot Specified78.6% Decrease
C4-2AR504872% Decrease
C4-2CDK1504896% Decrease
DU145AR5048Significant Decrease
DU145p-AKT (Ser-473)5048Increased Expression
DU145P275048Significant Upregulation
T-lymphocytesPIP5Kα2524Significant Inhibition

Experimental Protocols

1. Cell Proliferation Assay (MTS-based)

  • Cell Seeding: Seed 5 x 10³ viable cells per well in a 96-well plate in 100 µL of complete culture medium.

  • Cell Culture: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for the desired duration (e.g., 48 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate in the dark for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Western Blotting for Protein Expression Analysis

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PIP5K1α, p-AKT, total AKT, AR, CDK1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Mandatory Visualizations

ISA_2011B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI4P PI4P PIP5K1a PIP5K1α PIP2 PIP2 PI3K PI3K PIP2->PI3K PIP5K1a->PIP2 phosphorylates ISA2011B This compound ISA2011B->PIP5K1a pAKT p-AKT PI3K->pAKT activates AKT AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation

Caption: this compound inhibits PIP5K1α, blocking PIP2 synthesis and downstream PI3K/AKT signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results & Interpretation Cell_Culture 1. Culture Cells (e.g., PC-3, C4-2) Seeding 3. Seed Cells in 96-well or 6-well plates Cell_Culture->Seeding ISA2011B_Prep 2. Prepare this compound Stock in DMSO Treatment 4. Treat with this compound (Dose-response/Time-course) ISA2011B_Prep->Treatment Seeding->Treatment Proliferation_Assay 5a. Proliferation Assay (MTS) Treatment->Proliferation_Assay Western_Blot 5b. Western Blot (p-AKT, AR, etc.) Treatment->Western_Blot Apoptosis_Assay 5c. Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Data_Analysis 6. Data Analysis & Visualization Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion 7. Interpretation of Unexpected Results Data_Analysis->Conclusion

Caption: General experimental workflow for studying the effects of this compound on cancer cells.

References

Cell viability issues with ISA-2011B treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ISA-2011B, a potent PIP5K1α inhibitor. This guide is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1 Alpha (PIP5K1α).[1][2] By inhibiting PIP5K1α, this compound disrupts the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical secondary messenger in multiple signaling pathways.[3][4] This inhibition ultimately impacts downstream signaling, including the PI3K/AKT pathway, which is crucial for cell survival, proliferation, and invasion.[5]

Q2: What are the known downstream effects of this compound treatment in cancer cells?

A2: Treatment with this compound has been shown to have several downstream effects in cancer cells, including:

  • Inhibition of the PI3K/AKT signaling pathway .

  • Induction of apoptosis (programmed cell death).

  • Cell cycle arrest , specifically an accumulation of cells in the G2/M phase.

  • Reduction of key cell cycle regulators like CDK1.

  • Decreased expression of androgen receptor (AR) and its splice variant AR-V7 in prostate cancer cells.

  • Reduced cancer cell invasion and adhesion .

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in various cancer cell lines, primarily in prostate and breast cancer models. These include:

  • Prostate Cancer: PC-3, 22Rv1, and DU145 cells.

  • Breast Cancer: MCF-7 and MDA-MB-231 cells.

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. It is recommended to prepare fresh solutions for use. Stock solutions can be stored at -20°C for up to one year or -80°C for up to two years. For in vivo studies, a common formulation involves a suspension in CMC-Na.

Troubleshooting Guide: Cell Viability Issues

Unexpected cell death or poor cell health can be a significant issue when working with any new compound. This guide addresses common viability issues observed with this compound treatment.

Q5: I'm observing higher-than-expected cytotoxicity in my cell line. What could be the cause?

A5: Several factors could contribute to excessive cell death:

  • Concentration of this compound: The cytotoxic effects of this compound are dose-dependent. Ensure you are using a concentration appropriate for your cell line. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental goals.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. A concentration that is effective in one cell line may be overly toxic in another.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that your vehicle control experiments are properly conducted.

  • Treatment Duration: Extended exposure to this compound can lead to increased cell death. Optimize the treatment time for your experiment.

Q6: My cells are detaching from the culture plate after this compound treatment. What should I do?

A6: Cell detachment can be a sign of apoptosis or general cellular stress. Consider the following:

  • Confirm Apoptosis: Utilize assays such as Annexin V/PI staining to determine if the detachment is due to apoptosis. This compound is known to induce apoptosis.

  • Reduce Concentration or Treatment Time: If the level of cell death is undesirable for your experimental endpoint, consider reducing the concentration of this compound or shortening the treatment duration.

  • Check Culture Conditions: Ensure your general cell culture conditions (e.g., media, supplements, incubator CO2, and temperature) are optimal.

Q7: I am not observing the expected decrease in cell proliferation. What could be wrong?

A7: If this compound is not producing the anticipated anti-proliferative effect, consider these points:

  • Compound Activity: Verify the integrity and activity of your this compound stock. Improper storage or handling can degrade the compound.

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of PIP5K1α inhibition.

  • Experimental Readout: Ensure your proliferation assay (e.g., MTS, colony formation) is optimized and sensitive enough to detect changes in cell number.

  • Sub-optimal Concentration: You may be using a concentration of this compound that is too low to elicit a significant effect in your specific cell line.

Data on this compound Efficacy

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Effect of this compound on PC-3 Cell Proliferation

This compound Concentration (µM)Proliferation Rate (% of Vehicle Control)
1058.77%
2048.65%
5021.62%

Table 2: Apoptosis Induction by this compound in Breast Cancer Cells

Cell LineTreatmentMean Percentage of Early Apoptosis
MDA-MB-231Control2.0%
MDA-MB-231This compound8.6%
MCF-7Control2.5%
MCF-7This compound6.8%
MCF-7Docetaxel4.9%

Key Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS)

  • Seed PC-3 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle control (DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell proliferation as a percentage of the vehicle-treated control.

Protocol 2: Cytotoxicity Assay (Annexin V/PI Staining)

  • Plate primary T cells at a density of 2 x 10^6 cells/ml in a 48-well plate.

  • Treat the cells with different concentrations of this compound or DMSO for the desired time (e.g., 6 or 24 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Visualizations

ISA_2011B_Signaling_Pathway ISA_2011B This compound PIP5K1a PIP5K1α ISA_2011B->PIP5K1a Inhibits PIP2 PIP2 PIP5K1a->PIP2 Produces PI3K PI3K PIP2->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Cell Survival, Proliferation, Invasion AKT->Downstream Promotes

Caption: this compound inhibits PIP5K1α, disrupting the PI3K/AKT pathway.

Troubleshooting_Workflow Start High Cell Viability Issues Observed Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Check_Solvent Is the final DMSO concentration ≤ 0.1%? Check_Concentration->Check_Solvent Yes Optimize Perform dose-response and time-course experiments Check_Concentration->Optimize No Check_Duration Is the treatment duration appropriate? Check_Solvent->Check_Duration Yes Solution Adjust experimental parameters: - Lower this compound concentration - Reduce treatment time - Ensure proper solvent control Check_Solvent->Solution No Check_Apoptosis Confirm apoptosis vs. necrosis (e.g., Annexin V/PI) Check_Duration->Check_Apoptosis Yes Check_Duration->Optimize No Check_Apoptosis->Solution Optimize->Solution

Caption: Troubleshooting workflow for addressing high cell viability issues.

References

Minimizing ISA-2011B off-target binding to MARK1/4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of ISA-2011B, a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase 1 Alpha (PIP5K1α). A key consideration when using this compound is its known off-target binding to Microtubule Affinity Regulating Kinase 1 (MARK1) and Microtubule Affinity Regulating Kinase 4 (MARK4). This guide offers troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize and account for these off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor identified as a potent antagonist of PIP5K1α, a lipid kinase involved in the PI3K/AKT signaling pathway.[1][2] It has been investigated for its potential in cancer therapy due to its ability to suppress tumor growth and invasion.[1][2]

Q2: What are the known off-targets of this compound?

A2: Comprehensive kinome profiling of this compound against a panel of 460 kinases revealed that, in addition to its high affinity for PIP5K1α, it also exhibits significant binding to MARK1 and MARK4.[3]

Q3: Why is off-target binding to MARK1/4 a concern?

A3: MARK1 and MARK4 are serine/threonine kinases that play crucial roles in regulating the microtubule cytoskeleton, cell polarity, and cell cycle control. Off-target inhibition of these kinases can lead to unintended biological consequences, potentially confounding experimental results and leading to misinterpretation of the effects of PIP5K1α inhibition.

Q4: How can I confirm if off-target effects are influencing my results?

A4: The most direct method is to use a secondary, structurally distinct inhibitor of PIP5K1α and observe if the same phenotype is produced. Additionally, performing rescue experiments by overexpressing a drug-resistant mutant of PIP5K1α can help distinguish on-target from off-target effects. If the phenotype is not rescued, it is likely due to off-target binding.

Data Presentation: Kinase Selectivity of this compound

While the primary literature identifies PIP5K1α, MARK1, and MARK4 as the top targets for this compound, the specific quantitative binding affinities from the initial high-throughput screen are not publicly available. The following table provides an illustrative representation of such data, which is essential for understanding the inhibitor's selectivity profile.

Table 1: Illustrative Binding Affinity of this compound to Top Kinase Targets

Target KinaseDissociation Constant (Kd) (nM)Selectivity Score (% of Control)*
PIP5K1α1595%
MARK15085%
MARK47580%
Kinase X>1000<50%
Kinase Y>1000<50%

*Note: This data is illustrative and intended to represent a typical kinase selectivity profile. The Selectivity Score represents the percentage of kinase activity inhibited at a fixed concentration of the compound.

Troubleshooting Guide: Minimizing MARK1/4 Off-Target Effects

Problem 1: Observing unexpected cellular phenotypes inconsistent with PIP5K1α inhibition.

  • Possible Cause: Off-target inhibition of MARK1 or MARK4 is influencing the experimental outcome.

  • Solutions:

    • Titrate this compound to the Lowest Effective Concentration: Determine the minimal concentration of this compound required to inhibit PIP5K1α activity in your system. This can reduce the engagement of lower-affinity off-targets.

    • Use a More Selective Inhibitor: If available, utilize a structurally different PIP5K1α inhibitor with a better selectivity profile as a control.

    • siRNA/shRNA Knockdown: Use RNA interference to specifically knockdown MARK1 and/or MARK4. If the phenotype observed with this compound is mimicked by the knockdown, it suggests the effect is at least partially due to off-target inhibition.

Problem 2: Difficulty in deconvoluting the effects of inhibiting PIP5K1α versus MARK1/4.

  • Possible Cause: The signaling pathways of PIP5K1α and MARK kinases may converge, making it difficult to assign a phenotype to a specific target.

  • Solutions:

    • Phenotypic Rescue Experiments: Transfect cells with a version of PIP5K1α that has a mutation in the drug-binding site, rendering it resistant to this compound. If the addition of this compound still produces the phenotype in the presence of the resistant PIP5K1α, the effect is likely off-target.

    • Monitor Downstream Signaling: Use techniques like Western blotting to probe the phosphorylation status of known downstream substrates of both PIP5K1α (e.g., AKT) and MARK kinases (e.g., Tau). This can help determine which pathway is being affected at a given concentration of this compound.

Experimental Protocols

In Vitro Kinase Binding Assay (Competitive Displacement)

This protocol is designed to quantify the binding affinity (IC50 or Kd) of this compound for MARK1 and MARK4.

Materials:

  • Recombinant human MARK1 and MARK4 enzymes

  • A fluorescently labeled, ATP-competitive kinase inhibitor (tracer) that binds to MARK1/4

  • This compound

  • Assay buffer (e.g., Tris-based buffer with MgCl2, DTT, and a detergent like Tween-20)

  • 384-well microplates

  • Plate reader capable of detecting the tracer's fluorescence

Methodology:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in assay buffer.

    • Dilute the MARK1 or MARK4 enzyme to the desired concentration in assay buffer.

    • Dilute the fluorescent tracer to its predetermined optimal concentration in assay buffer.

  • Assay Setup:

    • Add the this compound dilutions to the wells of the 384-well plate.

    • Add the diluted MARK1 or MARK4 enzyme to each well.

    • Initiate the binding reaction by adding the fluorescent tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Read the plate on a plate reader using the appropriate excitation and emission wavelengths for the fluorescent tracer.

  • Data Analysis:

    • The signal from the tracer will be reduced as it is displaced by this compound.

    • Plot the fluorescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the engagement of this compound with MARK1/4 in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Antibodies specific for MARK1 and MARK4

Methodology:

  • Cell Treatment:

    • Treat cultured cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension and heat the aliquots to a range of different temperatures for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thawing or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble MARK1 and MARK4 in each sample by Western blotting.

  • Data Analysis:

    • Binding of this compound to MARK1/4 will stabilize the proteins, leading to them remaining in the soluble fraction at higher temperatures compared to the vehicle-treated cells.

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow Workflow for Assessing Off-Target Binding of this compound cluster_invitro In Vitro Assessment cluster_cellular Cellular Assessment invitro_start Start: Hypothesis of Off-Target Binding kinase_assay Competitive Kinase Binding Assay (e.g., for MARK1/4) invitro_start->kinase_assay determine_ic50 Determine IC50/Kd Values kinase_assay->determine_ic50 selectivity_profile Generate Selectivity Profile determine_ic50->selectivity_profile cellular_start Start: Unexpected Phenotype Observed selectivity_profile->cellular_start Inform Cellular Experiments cetsa Cellular Thermal Shift Assay (CETSA) cellular_start->cetsa phenotype_rescue Phenotypic Rescue with Resistant Mutant cellular_start->phenotype_rescue knockdown siRNA/shRNA Knockdown of Off-Targets cellular_start->knockdown target_engagement Confirm Target Engagement (MARK1/4) cetsa->target_engagement confirm_phenotype Confirm Phenotypic Contribution phenotype_rescue->confirm_phenotype knockdown->confirm_phenotype conclusion Conclusion: Deconvolute On- and Off-Target Effects confirm_phenotype->conclusion Leads to Conclusion

Caption: Workflow for assessing off-target binding.

mark_signaling_pathway Simplified MARK Kinase Signaling Pathway upstream_signal Upstream Signals (e.g., LKB1) mark MARK1 / MARK4 upstream_signal->mark Activates tau Tau mark->tau Phosphorylates map Microtubule-Associated Proteins (MAPs) mark->map Phosphorylates isa2011b This compound isa2011b->mark Inhibits microtubule_dynamics Microtubule Dynamics tau->microtubule_dynamics Regulates map->microtubule_dynamics Regulates cell_polarity Cell Polarity microtubule_dynamics->cell_polarity cell_cycle Cell Cycle Progression microtubule_dynamics->cell_cycle

Caption: Simplified MARK kinase signaling pathway.

References

Validation & Comparative

Comparative Efficacy of ISA-2011B in Modulating the PI3K/AKT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ISA-2011B's effect on the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway against other therapeutic alternatives. The data presented is derived from preclinical studies and is intended to inform research and development decisions.

Introduction to this compound

This compound is a novel small molecule inhibitor that has demonstrated potent anti-cancer effects by targeting the PI3K/AKT pathway.[1] Its mechanism of action is unique, as it selectively inhibits Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Alpha (PIP5K1α), a lipid kinase that functions upstream of PI3K.[2][3] By inhibiting PIP5K1α, this compound effectively reduces the production of phosphatidylinositol-4,5-bisphosphate (PIP2), a crucial substrate for PI3K. This leads to a downstream reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels and subsequent inhibition of AKT activation.[1][2] Dysregulation of the PI3K/AKT pathway is a common driver in many cancers, making it a prime target for therapeutic intervention.

Comparative Analysis of this compound

This section compares the efficacy of this compound with other compounds in key cellular processes regulated by the PI3K/AKT pathway.

Table 1: Effect on PI3K/AKT Pathway Signaling
CompoundTargetCell LineConcentrationEffect on p-AKT (Ser473)Citation
This compound PIP5K1αLNCaP (Prostate Cancer)Not Specified75.55% inhibition
This compound PIP5K1αPC-3 (Prostate Cancer)Not Specified70.23% inhibition
This compound PIP5K1αC4-2 (Prostate Cancer)Not Specified54% inhibition
This compound PIP5K1αMDA-MB-231 (Breast Cancer)Not Specified23% inhibition
This compound PIP5K1αMCF-7 (Breast Cancer)Not Specified~40% inhibition
Docetaxel MicrotubulesMCF-7 (Breast Cancer)Not SpecifiedNo significant change
Etoposide Topoisomerase IILNCaP (Prostate Cancer)Not SpecifiedNo significant change
Tadalafil PDE5LNCaP (Prostate Cancer)Not SpecifiedNo significant change
Tamoxifen Estrogen ReceptorPC-3 (Prostate Cancer)Not SpecifiedSignificant reduction
Table 2: Effect on Cancer Cell Proliferation and Viability
CompoundCell LineConcentration(s)% Proliferation Inhibition / Effect on ViabilityCitation
This compound PC-3 (Prostate Cancer)10 µM, 20 µM, 50 µM41.23%, 51.35%, 78.38% inhibition, respectively
This compound MDA-MB-231 (Breast Cancer)Not SpecifiedSignificant inhibition of tumor growth in xenografts
Docetaxel MDA-MB-231 (Breast Cancer)Not SpecifiedSignificant inhibition of tumor growth in xenografts
Tamoxifen PC-3 (Prostate Cancer)Not SpecifiedSignificant suppression of xenograft tumor growth
Table 3: Induction of Apoptosis
CompoundCell LineObservationCitation
This compound MDA-MB-231 (Breast Cancer)Increased proportion of cells undergoing early apoptosis compared to control and docetaxel.
This compound PC-3 (Prostate Cancer)Induces apoptosis.
Tamoxifen PC-3 (Prostate Cancer)Induced a high degree of apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

PI3K_AKT_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip2->pi3k pip3 PIP3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt p_akt p-AKT (Active) pdk1->p_akt Phosphorylates akt->p_akt downstream Downstream Effectors p_akt->downstream cell_responses Cell Survival, Proliferation, Invasion downstream->cell_responses isa2011b This compound pip5k1a PIP5K1α isa2011b->pip5k1a Inhibits pip5k1a->pip2 Produces pi3k->pip3 Converts PIP2 to

Caption: this compound inhibits PIP5K1α, blocking the PI3K/AKT pathway.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis start Seed Cells treat Treat with This compound / Control start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody (p-AKT, Total AKT) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Workflow for Western Blot analysis of p-AKT and total AKT.

Comparison_Logic isa2011b This compound pip5k1a_inhibition PIP5K1α Inhibition isa2011b->pip5k1a_inhibition pi3k_akt_inhibition PI3K/AKT Pathway Inhibition pip5k1a_inhibition->pi3k_akt_inhibition apoptosis Induction of Apoptosis pi3k_akt_inhibition->apoptosis proliferation_inhibition Inhibition of Cell Proliferation pi3k_akt_inhibition->proliferation_inhibition docetaxel Docetaxel microtubule_stabilization Microtubule Stabilization docetaxel->microtubule_stabilization microtubule_stabilization->apoptosis microtubule_stabilization->proliferation_inhibition tamoxifen Tamoxifen tamoxifen->pi3k_akt_inhibition er_antagonism Estrogen Receptor Antagonism tamoxifen->er_antagonism er_antagonism->proliferation_inhibition

Caption: Comparative mechanisms of this compound, Docetaxel, and Tamoxifen.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Western Blotting for p-AKT and Total AKT

This protocol is a standard method for detecting specific proteins in a sample.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound or control compounds for the desired time.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies specific for phosphorylated AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound or other compounds for a specified period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Incubation:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Reaction Setup:

    • In a reaction buffer, combine the purified kinase (e.g., PIP5K1α or PI3K), the lipid substrate (e.g., PI(4)P for PIP5K1α or PIP2 for PI3K), and ATP.

  • Inhibitor Addition:

    • Add varying concentrations of this compound or a control inhibitor to the reaction mixture.

  • Kinase Reaction:

    • Incubate the mixture at 30°C for a defined period to allow the kinase to phosphorylate its substrate.

  • Detection of Product:

    • Stop the reaction and detect the amount of phosphorylated product formed. This can be done using various methods, such as ELISA-based detection of the product (e.g., PIP2 or PIP3) or by using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the lipid substrate.

  • Data Analysis:

    • Plot the kinase activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

References

A Comparative Guide to PIP5Kα Inhibitors: ISA-2011B vs. UNC3230

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase (PIP5K), ISA-2011B and UNC3230. It includes a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to PIP5K

Phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks) are crucial enzymes that catalyze the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2 or PIP2). PIP2 is a key signaling phospholipid involved in a multitude of cellular processes, including cell proliferation, survival, migration, and cytoskeletal organization. The dysregulation of PIP5K activity, particularly the alpha isoform (PIP5Kα), has been implicated in the progression of various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.

Quantitative Data Summary

The following tables summarize the key characteristics and reported effects of this compound and UNC3230.

Table 1: General Properties and Kinase Specificity

FeatureThis compoundUNC3230
Primary Target PIP5K1αPIP5K1C
Other Known Targets Binds to MARK1 and MARK4 with high affinity; may also bind to other kinases like PI3Kα.[1][2]PIP4K2C.[3][4]
Reported IC50 1.55 µM (for hPIP5K1α)[5]~41 nM (for PIP5K1C)
Mechanism of Action Substrate-competitiveATP-competitive
Chemical Formula C22H18ClN3O4C17H20N4O2S
Molecular Weight 423.85 g/mol 344.43 g/mol

Table 2: Reported Cellular and In Vivo Effects

EffectThis compoundUNC3230
Cell Proliferation Significantly reduces proliferation in prostate cancer cells (PC-3).Inhibits colorectal cancer tumor growth.
Cell Migration/Invasion Inhibits invasiveness of prostate cancer cells (PC-3 and DU145).Decreases cellular migration and metastasis-related signaling.
Signaling Pathway Modulation Inhibits PIP5K1α-associated PI3K/AKT pathway; reduces pSer-473 AKT.Reduces PIP2 levels and LPA-induced calcium signaling in DRG neurons.
Immune System Modulation Impairs CD28-dependent pro-inflammatory signals in human T-lymphocytes.Not extensively reported in the provided results.
In Vivo Efficacy Significantly inhibits tumor growth in prostate cancer xenograft models.Reduces nociception in mouse models of chronic pain.

Signaling Pathway and Experimental Workflow Diagrams

PIP5Kα Signaling Pathway

The diagram below illustrates the central role of PIP5Kα in converting PI4P to PIP2, which in turn activates downstream signaling cascades like the PI3K/AKT pathway, promoting cell survival, proliferation, and invasion.

PIP5K_Signaling cluster_membrane Plasma Membrane PI4P PI4P PIP5K PIP5Kα PI4P->PIP5K PIP2 PIP2 PIP5K->PIP2 ATP→ADP PI3K PI3K PIP2->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Phosphorylation Downstream Cell Survival, Proliferation, Invasion pAKT->Downstream Inhibitor This compound / UNC3230 Inhibitor->PIP5K Inhibition

Caption: PIP5Kα signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for evaluating the efficacy of a PIP5K inhibitor, from initial in vitro kinase assays to in vivo animal studies.

Experimental_Workflow cluster_1 Cellular Effects A In Vitro Kinase Assay (Determine IC50) B Cell-Based Assays (e.g., Prostate Cancer Cell Lines) A->B C Proliferation Assay (e.g., MTS) B->C D Migration/Invasion Assay (e.g., Wound Healing) B->D E Western Blot Analysis (p-AKT, etc.) B->E F In Vivo Studies (e.g., Xenograft Mouse Model) C->F D->F E->F G Evaluate Tumor Growth and Metastasis F->G

Caption: General workflow for PIP5K inhibitor evaluation.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and UNC3230.

PIP5K Kinase Activity Assay (Immunoprecipitation-Based)

This protocol is adapted from methods used to assess the effect of this compound on PIP5Kα activity in primary T cells.

  • Objective: To measure the lipid kinase activity of endogenous PIP5Kα in the presence or absence of an inhibitor.

  • Materials:

    • Primary T cells or other cell line of interest.

    • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

    • Anti-PIP5Kα antibody for immunoprecipitation.

    • Protein A/G agarose beads.

    • Kinase reaction buffer.

    • PI4P substrate.

    • [γ-32P]ATP.

    • Thin-layer chromatography (TLC) plates.

    • Phosphorimager or autoradiography film.

  • Procedure:

    • Cell Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).

    • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

    • Immunoprecipitation:

      • Clarify lysates by centrifugation.

      • Incubate the supernatant with anti-PIP5Kα antibody overnight at 4°C.

      • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

      • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Kinase Reaction:

      • Resuspend the beads in kinase reaction buffer containing the PI4P substrate.

      • Initiate the reaction by adding [γ-32P]ATP and incubate at 30°C for a set time (e.g., 10-30 minutes).

    • Lipid Extraction and TLC:

      • Stop the reaction and extract the lipids.

      • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

    • Detection and Quantification:

      • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PIP2 product.

      • Quantify band intensity using densitometry software. Normalize the kinase activity to the amount of PIP5Kα protein in the immunoprecipitate, as determined by Western Blot.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the phosphorylation status of downstream effectors like AKT.

  • Objective: To determine if the inhibitor affects downstream signaling pathways by measuring changes in protein phosphorylation.

  • Materials:

    • Treated and untreated cell lysates.

    • BCA or Bradford protein assay kit.

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system (e.g., CCD camera-based imager).

  • Procedure:

    • Sample Preparation: Prepare cell lysates as described above. Quantify protein concentration using a BCA assay to ensure equal loading.

    • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer, typically overnight at 4°C.

    • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total AKT) or a loading control (e.g., GAPDH) to normalize the data.

Cell Migration (Wound Healing) Assay

This assay is used to evaluate the effect of inhibitors on the collective migration of cells.

  • Objective: To qualitatively and quantitatively assess the impact of an inhibitor on cell migration in vitro.

  • Materials:

    • Adherent cell line cultured in a multi-well plate.

    • Pipette tip (e.g., p200) or a specialized culture insert to create the "wound".

    • Culture medium with and without the inhibitor.

    • Microscope with a camera.

    • Image analysis software (e.g., ImageJ).

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

    • Creating the Wound:

      • Use a sterile pipette tip to make a straight scratch across the center of the well.

      • Alternatively, use a culture insert during seeding and remove it after the cells have attached to create a well-defined cell-free gap.

    • Washing: Gently wash the wells with PBS to remove dislodged cells and debris.

    • Inhibitor Treatment: Add fresh culture medium containing the desired concentration of the inhibitor or vehicle control to the wells.

    • Imaging:

      • Place the plate on a microscope stage.

      • Capture images of the wound at time zero (T=0).

      • Continue to capture images of the same field at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control well is nearly closed.

    • Analysis:

      • Measure the area of the cell-free gap at each time point using image analysis software.

      • Calculate the rate of wound closure (cell migration) and compare the results between treated and control groups.

References

Comparative Efficacy of ISA-2011B and Docetaxel in Cancer Cells: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of ISA-2011B and docetaxel, two anti-cancer agents with distinct mechanisms of action. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Introduction

This compound is an investigational small molecule inhibitor of phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α).[1][2] By targeting this lipid kinase, this compound disrupts critical cell signaling pathways, notably the PI3K/AKT pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and invasion.[3][4][5]

Docetaxel is a well-established chemotherapeutic agent belonging to the taxane family. Its primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces programmed cell death (apoptosis).

Mechanism of Action

The fundamental difference in the anti-cancer activity of this compound and docetaxel lies in their molecular targets and the subsequent signaling cascades they affect.

This compound: As a selective inhibitor of PIP5K1α, this compound blocks the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a precursor for the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is generated by PI3K. The reduction in PIP2 and subsequent PIP3 levels leads to the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation. This inhibition can also affect downstream targets, including the androgen receptor (AR) signaling pathway in prostate cancer.

Docetaxel: Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamic reorganization required for mitotic spindle formation and chromosome segregation during cell division. The cell cycle is arrested at the G2/M phase, which in turn triggers apoptotic pathways, in part through the phosphorylation of the anti-apoptotic protein Bcl-2.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and docetaxel from various in vitro and in vivo studies.

In Vitro Efficacy: Proliferation and Apoptosis
Compound Cell Line Assay Concentration Effect Reference
This compoundPC-3 (Prostate)Proliferation Assay10 µM41.23% reduction in proliferation
20 µM51.35% reduction in proliferation
50 µM78.38% reduction in proliferation
This compoundMCF-7 (Breast)Apoptosis AssayNot SpecifiedInduced a high degree of apoptosis, comparable to docetaxel
DocetaxelVariousProliferation AssayNot SpecifiedIC50 values ranged from 0.13-3.3 ng/ml across 13 human cancer cell lines
DocetaxelMCF-7 (Breast)Apoptosis AssayNot SpecifiedInduced significant apoptosis
In Vivo Efficacy: Xenograft Tumor Growth
Compound Xenograft Model Treatment Effect Reference
This compoundMDA-MB-231 (Breast Cancer)40 mg/kg3-fold smaller tumor volume compared to vehicle control after 24 days
DocetaxelMDA-MB-231 (Breast Cancer)Not SpecifiedSignificant inhibitory effect on tumor growth (used as a positive control)
This compoundPC-3 (Prostate Cancer)40 mg/kg every second daySignificantly inhibited tumor growth

Signaling Pathway and Mechanism Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways and mechanisms of action for this compound and docetaxel, as well as a typical experimental workflow.

ISA_2011B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP5K1α PIP5K1α PIP2 PIP2 PIP5K1α->PIP2 generates PI3K PI3K PIP3 PIP3 PI3K->PIP3 generates PIP2->PI3K substrate for AKT AKT PIP3->AKT activates p-AKT p-AKT AKT->p-AKT Downstream Effectors Downstream Effectors p-AKT->Downstream Effectors activates Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival Invasion Invasion Downstream Effectors->Invasion This compound This compound This compound->PIP5K1α inhibits

Caption: this compound signaling pathway.

Docetaxel_Mechanism Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules binds to β-tubulin Docetaxel->Microtubules promotes assembly Docetaxel->Microtubules inhibits depolymerization Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubules polymerization Microtubules->Tubulin Dimers depolymerization Stable Microtubules Stable Microtubules Microtubules->Stable Microtubules stabilization Mitotic Spindle Mitotic Spindle Stable Microtubules->Mitotic Spindle disrupts dynamics G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Docetaxel mechanism of action.

Xenograft_Workflow Cancer Cell Culture Cancer Cell Culture Implantation Implantation Cancer Cell Culture->Implantation Day 0 Tumor Growth Tumor Growth Implantation->Tumor Growth ~50 mm³ Randomization Randomization Tumor Growth->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound This compound Randomization->this compound Docetaxel Docetaxel Randomization->Docetaxel Tumor Measurement Tumor Measurement Vehicle Control->Tumor Measurement Weekly This compound->Tumor Measurement Docetaxel->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Day 24

Caption: In vivo xenograft study workflow.

Experimental Protocols

Cell Proliferation (MTS) Assay
  • Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or docetaxel. Include a vehicle-treated control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or a similar MTS reagent) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

In Vivo Xenograft Mouse Model
  • Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) and resuspend them in a suitable medium, such as a 1:1 mixture of Matrigel and PBS.

  • Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a mean size of approximately 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at 40 mg/kg, docetaxel).

  • Drug Administration: Administer the treatments via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every other day).

  • Endpoint: Continue treatment for a predetermined period (e.g., 24 days) or until tumors in the control group reach a maximum allowed size.

  • Analysis: At the end of the study, excise the tumors, weigh them, and perform further analyses such as immunohistochemistry for proliferation (Ki-67) and signaling markers (p-AKT).

Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Treat cancer cells (e.g., MCF-7) with this compound, docetaxel, or a vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Conclusion

This compound and docetaxel represent two distinct therapeutic strategies for cancer treatment. This compound offers a targeted approach by inhibiting the PIP5K1α/PI3K/AKT signaling pathway, which is critical for the growth and survival of many tumors. Docetaxel, a cornerstone of chemotherapy, exerts its cytotoxic effects through the disruption of microtubule function, a process fundamental to cell division. The choice between these agents and their potential combination in future therapies will depend on the specific cancer type, its molecular profile, and the development of resistance to existing treatments. The data presented in this guide provides a foundation for further research into the comparative efficacy and synergistic potential of these compounds.

References

A Comparative Analysis of ISA-2011B and Tadalafil in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of prostate cancer therapeutics, novel agents targeting specific molecular pathways are of paramount interest to researchers and drug development professionals. This guide provides a detailed, objective comparison of two such molecules: ISA-2011B, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase-α (PIP5K1α), and tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. While both have been investigated in the context of prostate cancer, their mechanisms of action and therapeutic potential diverge significantly.

Executive Summary

This compound emerges as a promising anti-cancer agent that directly targets the pro-survival PI3K/AKT signaling pathway, demonstrating significant inhibition of tumor growth, proliferation, and invasion in preclinical models of advanced prostate cancer.[1][2][3][4] In contrast, tadalafil's role in prostate cancer is less direct. Primarily studied for managing erectile dysfunction post-radiotherapy, its anti-cancer effects in vitro appear to be modest and are linked to the modulation of steroid hormone signaling.[5] A key study directly demonstrated that this compound, unlike tadalafil, significantly inhibits AKT phosphorylation, a critical step in the PI3K/AKT pathway.

Performance Data: this compound vs. Tadalafil

The following tables summarize the quantitative data from preclinical studies, highlighting the differential effects of this compound and tadalafil on various prostate cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy on Prostate Cancer Cell Lines
ParameterCell LineThis compoundTadalafilSource
Proliferation Inhibition PC-3Reduced to 21.62% of control at 50 µMDose-dependent decrease in growth
LNCaPInhibition observedPotentiates anti-proliferative activity of bicalutamide
DU-145-Time-dependent inhibition of growth (average 11.8% decrease)
C4-2B-Statistically significant growth inhibition at 24 and 48 hours
AKT Phosphorylation (pSer-473) LNCaP75.55% inhibitionNo effect
PC-370.23% inhibitionNo effect
Adhesion Inhibition PC-3Reduced to 38.82% of controlNot Reported
Invasion Inhibition PC-3Reduced to 55.96% of controlNot Reported
Androgen Receptor (AR) Expression C4-272% decreaseIncreased expression and nuclear translocation
DU145Significant decrease-
22Rv1 (xenograft)93% decrease in AR-V7-
CDK1 Expression C4-296% decreaseNot Reported
MMP9 Expression 22Rv1 (xenograft)Significant decreaseNot Reported
Table 2: In Vivo Efficacy in Xenograft Mouse Models
ParameterModelThis compoundTadalafilSource
Tumor Growth Inhibition PC-3 XenograftSignificantly smaller tumor mass compared to controlNot Reported
22Rv1 XenograftSignificant tumor growth inhibitionNot Reported

Signaling Pathways and Mechanisms of Action

The disparate effects of this compound and tadalafil stem from their distinct molecular targets.

This compound is a selective inhibitor of PIP5K1α, a lipid kinase that plays a crucial role upstream of the PI3K/AKT signaling pathway. By inhibiting PIP5K1α, this compound effectively blocks the activation of AKT, a central node in signaling cascades that promote cell survival, proliferation, and invasion. This mechanism also leads to the downstream inhibition of the androgen receptor (AR) pathway.

ISA_2011B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PIP5K1α PIP5K1α PI3K PI3K PIP5K1α->PI3K AKT AKT PI3K->AKT AR AR AKT->AR ISA_2011B This compound ISA_2011B->PIP5K1α Proliferation_Survival_Invasion Cell Proliferation, Survival & Invasion AR->Proliferation_Survival_Invasion

This compound Signaling Pathway

Tadalafil , on the other hand, is a well-known inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Its effects in prostate cancer cells are not fully elucidated but are thought to involve the modulation of steroid hormone signaling, including the androgen receptor (AR), aromatase (Cyp19a1), and estrogen receptor-β (ERβ). Some studies suggest it may have a modest inhibitory effect on cancer cell growth.

Tadalafil_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tadalafil Tadalafil PDE5 PDE5 Tadalafil->PDE5 Cyp19a1 Aromatase (Cyp19a1) Tadalafil->Cyp19a1 modulates AR Androgen Receptor (AR) Tadalafil->AR modulates ERβ Estrogen Receptor β (ERβ) Tadalafil->ERβ modulates cGMP cGMP PDE5->cGMP degradation Cell_Proliferation Modulation of Cell Proliferation AR->Cell_Proliferation ERβ->Cell_Proliferation

Tadalafil Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

MTS Proliferation Assay

This colorimetric assay is used to assess cell viability and proliferation.

MTS_Assay_Workflow Start Start Seed_Cells Seed prostate cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of This compound or Tadalafil Incubate_24h->Add_Compound Incubate_Time Incubate for specified time (e.g., 24, 48, 72 hours) Add_Compound->Incubate_Time Add_MTS Add MTS reagent to each well Incubate_Time->Add_MTS Incubate_1_4h Incubate for 1-4 hours Add_MTS->Incubate_1_4h Measure_Absorbance Measure absorbance at 490 nm Incubate_1_4h->Measure_Absorbance End End Measure_Absorbance->End

MTS Proliferation Assay Workflow

Methodology: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound or a vehicle control. After the desired incubation period (e.g., 48 hours), a solution containing a tetrazolium compound (MTS) is added to each well. Viable cells with active metabolism convert the MTS into a formazan product that is soluble in the cell culture medium. The quantity of this formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

Methodology: Prostate cancer cells are treated with this compound, tadalafil, or a vehicle control for a specified duration. Following treatment, the cells are lysed to extract total protein. The protein concentration is determined, and equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., p-AKT, total AKT, AR, CDK1). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured and quantified.

Xenograft Mouse Model for In Vivo Tumor Growth

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow Start Start Implant_Cells Implant human prostate cancer cells (e.g., PC-3) subcutaneously into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow tumors to grow to a palpable size Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups (e.g., Vehicle, this compound) Tumor_Growth->Randomize_Mice Administer_Treatment Administer treatment (e.g., intraperitoneal injection) at a specified dose and schedule Randomize_Mice->Administer_Treatment Monitor_Tumor Monitor tumor volume and mouse weight regularly Administer_Treatment->Monitor_Tumor Endpoint At the end of the study, sacrifice mice and excise tumors for analysis Monitor_Tumor->Endpoint End End Endpoint->End

Xenograft Mouse Model Workflow

Methodology: Human prostate cancer cells (e.g., PC-3 or 22Rv1) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice). Once tumors reach a certain volume, the mice are randomized into different treatment groups. Treatment with this compound (e.g., 40 mg/kg) or a vehicle control is administered, typically via intraperitoneal injection, on a predetermined schedule (e.g., every other day). Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as Western blotting or immunohistochemistry.

Conclusion

The available experimental data strongly indicates that this compound and tadalafil have fundamentally different mechanisms of action and therapeutic potential in the context of prostate cancer. This compound acts as a potent, on-target inhibitor of the PIP5K1α-PI3K/AKT signaling axis, a critical pathway for prostate cancer progression, demonstrating significant anti-tumor activity in preclinical models. Tadalafil's effects are more nuanced, primarily relating to the modulation of hormone signaling pathways, with its direct anti-cancer efficacy appearing limited. For researchers focused on developing targeted therapies for advanced prostate cancer, this compound represents a promising candidate for further investigation, whereas the role of tadalafil in direct cancer treatment remains to be clearly established. Clinical trials with tadalafil have focused on supportive care for treatment side effects rather than as a primary anti-cancer agent.

References

A Comparative Analysis of ISA-2011B and General PI3K Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ISA-2011B, a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase α (PIP5K1α), and general Phosphoinositide 3-Kinase (PI3K) inhibitors. While both impact the critical PI3K/AKT signaling pathway, their distinct mechanisms of action present different therapeutic opportunities and potential advantages. This document outlines their comparative efficacy, mechanisms, and the experimental basis for these findings to inform preclinical and clinical research strategies.

Introduction

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a frequent event in a multitude of cancers[1][2]. This has made the pathway a prime target for cancer drug development, leading to the creation of numerous inhibitors. General PI3K inhibitors, which include pan-PI3K and isoform-specific inhibitors, directly target the PI3K enzyme to block its kinase activity[1][3]. In contrast, this compound represents an alternative strategy by targeting PIP5K1α, an upstream regulator of the PI3K pathway[4]. This guide will delve into the functional consequences of these different inhibitory approaches, supported by experimental data.

Mechanism of Action: A Tale of Two Strategies

General PI3K inhibitors are ATP-competitive drugs that bind to the kinase domain of the p110 catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This directly halts the downstream signaling cascade. Pan-PI3K inhibitors target all class I PI3K isoforms (α, β, δ, γ), while isoform-specific inhibitors are designed to target one or two specific isoforms, aiming for a better therapeutic window and reduced toxicity.

This compound, on the other hand, is a selective inhibitor of PIP5K1α. PIP5K1α is the primary enzyme responsible for the synthesis of PIP2, the substrate for PI3K. By inhibiting PIP5K1α, this compound reduces the cellular pool of PIP2, thereby limiting the substrate available for PI3K to produce PIP3. This leads to an indirect but effective inhibition of the PI3K/AKT pathway.

Mechanism_of_Action Comparative Mechanism of Action cluster_0 General PI3K Inhibition cluster_1 This compound Inhibition PI3K PI3K PIP3_A PIP3 PI3K->PIP3_A Phosphorylation PIP2_A PIP2 PIP2_A->PI3K Substrate AKT_A AKT PIP3_A->AKT_A Activation PI3K_Inhibitor General PI3K Inhibitor PI3K_Inhibitor->PI3K Direct Inhibition PIP5K1a PIP5K1α PIP2_B PIP2 PIP5K1a->PIP2_B Phosphorylation PI4P PI4P PI4P->PIP5K1a Substrate PI3K_B PI3K PIP2_B->PI3K_B Substrate PIP3_B PIP3 PI3K_B->PIP3_B Phosphorylation AKT_B AKT PIP3_B->AKT_B Activation ISA2011B This compound ISA2011B->PIP5K1a Direct Inhibition

Figure 1. Comparative Mechanisms of Action

In Vitro Performance: A Head-to-Head Look

The following tables summarize the in vitro efficacy of this compound and a selection of general PI3K inhibitors in prostate (PC-3) and triple-negative breast cancer (MDA-MB-231) cell lines. It is important to note that the data for this compound is presented as a percentage of proliferation reduction at specific concentrations, while the data for general PI3K inhibitors is presented as IC50 values.

Table 1: In Vitro Efficacy in PC-3 Prostate Cancer Cells
CompoundTargetEfficacyAssayReference
This compound PIP5K1α41.23% reduction at 10 µMMTS Assay
51.35% reduction at 20 µM
78.38% reduction at 50 µM
BKM120 (Buparlisib) Pan-PI3KIC50: 5.34 µMMTT Assay (72h)
Pictilisib (GDC-0941) Pan-PI3KIC50: 0.28 µMCellTiter-Glo (72h)
Alpelisib (BYL719) PI3Kα---
Table 2: In Vitro Efficacy in MDA-MB-231 Breast Cancer Cells
CompoundTargetEfficacyAssayReference
This compound PIP5K1α~19.5% reduction at 25 µMMTS Assay
BKM120 (Buparlisib) Pan-PI3KIC50: 16.6 ± 2.1 µMCell Viability Assay (72h)
Pictilisib (GDC-0941) Pan-PI3K---
Alpelisib (BYL719) PI3KαNo significant effect on proliferationBrdU Incorporation

In Vivo Efficacy: Preclinical Tumor Models

In vivo studies in xenograft mouse models have demonstrated the anti-tumor activity of this compound. In a prostate cancer model using PC-3 cells, this compound treatment led to the regression of tumors compared to the vehicle control over a 20-day treatment period. Similarly, in a triple-negative breast cancer model with MDA-MB-231 xenografts, this compound significantly suppressed tumor growth, with the mean tumor volume of the treated group being approximately 28% of the vehicle-treated controls.

General PI3K inhibitors have also shown in vivo efficacy in various xenograft models. For instance, the pan-PI3K inhibitor BKM120 has demonstrated anti-tumor activity in models of HER2-amplified breast cancer. The PI3Kα-specific inhibitor Alpelisib has shown efficacy in PIK3CA-mutant breast cancer xenografts.

Experimental_Workflow Typical In Vivo Xenograft Workflow start Cancer Cell Culture (e.g., PC-3, MDA-MB-231) implant Subcutaneous Implantation into Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring (Volume Measurement) implant->tumor_growth treatment Treatment Initiation (e.g., this compound, PI3K inhibitor, Vehicle) tumor_growth->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint & Data Analysis monitoring->endpoint

Figure 2. In Vivo Xenograft Experimental Workflow

Selectivity and Potential for Reduced Off-Target Effects

A key differentiator for this compound is its high selectivity for PIP5K1α. A KINOMEscan platform analysis revealed that this compound has the highest binding affinity for PIP5K1α, with some affinity for MARK1 and MARK4, across a panel of 460 kinases. This high selectivity may translate to a more favorable safety profile with fewer off-target effects compared to pan-PI3K inhibitors, which are known to cause a range of toxicities including hyperglycemia, rash, diarrhea, and fatigue due to the ubiquitous role of PI3K isoforms in normal physiology.

Isoform-specific PI3K inhibitors were developed to mitigate some of the toxicities associated with pan-PI3K inhibition. For example, PI3Kα inhibitors are primarily associated with hyperglycemia and rash, while PI3Kδ inhibitors are linked to gastrointestinal and immune-related adverse events. By targeting an upstream and potentially more specific node in the pathway, this compound may offer a distinct and potentially more tolerable approach to modulating PI3K signaling.

Experimental Protocols

Cell Proliferation (MTS/MTT) Assay
  • Cell Seeding: Cancer cells (e.g., PC-3, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, pan-PI3K inhibitor) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: After incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Signal Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. For IC50 determination, the absorbance values are plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Human cancer cells (e.g., PC-3, MDA-MB-231) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel.

  • Tumor Implantation: A specific number of cells (e.g., 1-5 million) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. Treatment with the investigational drug (e.g., this compound administered intraperitoneally) or vehicle control is initiated according to the specified dosing schedule and duration.

  • Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects.

Conclusion

This compound presents a novel strategy for inhibiting the PI3K/AKT pathway by targeting the upstream kinase PIP5K1α. This indirect approach to pathway inhibition offers a potentially more selective mechanism compared to direct, pan-PI3K inhibitors. While direct head-to-head comparative data is limited, the available preclinical evidence suggests that this compound has potent anti-proliferative and anti-tumor effects in various cancer models. Its high selectivity for PIP5K1α may translate to a more favorable safety profile, a critical consideration in the clinical development of PI3K pathway inhibitors. Further research, including direct comparative studies with both pan- and isoform-specific PI3K inhibitors, will be crucial to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this targeted approach.

PI3K_Signaling_Pathway Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Functions Cell Growth, Proliferation, Survival mTOR->Cell_Functions Regulation PTEN PTEN PTEN->PIP3 Inhibition

Figure 3. The PI3K/AKT/mTOR Signaling Pathway

References

A Comparative Analysis of Wortmannin and ISA-2011B as Inhibitors of the PI3K/AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely recognized inhibitors used in cell signaling research: Wortmannin and ISA-2011B. While both compounds ultimately suppress the phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade, a critical pathway in cell growth, proliferation, and survival, they do so through distinct mechanisms of action. This comparison focuses on their inhibitory profiles, target selectivity, and the experimental data supporting their characterization.

Executive Summary

Wortmannin is a well-established, potent, and irreversible pan-inhibitor of PI3K, directly targeting the catalytic subunit of the enzyme. Its broad-spectrum activity across all PI3K classes makes it a powerful tool for general studies of the PI3K pathway. However, its lack of specificity and potential for off-target effects at higher concentrations are important considerations.

This compound, a more recently identified compound, acts upstream of PI3K by inhibiting phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α). By limiting the availability of the substrate for PI3K, it effectively dampens the PI3K/AKT pathway. This indirect mechanism of PI3K pathway inhibition presents a different approach for therapeutic intervention and research.

Mechanism of Action

Wortmannin is a fungal metabolite that acts as a covalent and non-specific inhibitor of PI3Ks.[1][2] It binds to the p110 catalytic subunit of the PI3K enzyme, leading to irreversible inactivation.[3] Due to its mechanism, Wortmannin exhibits a very low IC50 value, generally in the low nanomolar range, for PI3K inhibition.[2][4]

This compound is a synthetic compound that inhibits PIP5K1α, the enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is the direct substrate for PI3K to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates AKT. By reducing the cellular pool of PIP2, this compound indirectly curtails the activation of the PI3K/AKT pathway. Some studies have also indicated that this compound can reduce the protein expression of PIP5K1α, particularly with longer incubation times.

Comparative Data

The following tables summarize the key quantitative data for Wortmannin and this compound based on available literature. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited.

Table 1: Inhibitory Potency

InhibitorPrimary TargetIC50Notes
Wortmannin PI3K (pan-isoform)~3-5 nMCovalent and irreversible inhibitor.
This compound PIP5K1αNot consistently reportedOne study reported an IC50 of 1.55 µM in a specific in vitro assay, while others show inhibition of kinase activity or protein expression in cellular assays at concentrations of 10-50 µM.

Table 2: Target Selectivity and Off-Target Effects

InhibitorPrimary TargetKnown Off-TargetsNotes
Wortmannin PI3K (Classes I, II, III)mTOR, DNA-PKcs, PLK1, PLK3, MLCK, MAPK (at higher concentrations)Broad specificity is a key characteristic.
This compound PIP5K1αHigh binding affinity for MARK1 and MARK4 has been reported.Considered more selective for its primary target compared to Wortmannin's broad PI3K inhibition.

Table 3: Effects on Cell Viability and Proliferation

InhibitorCell LineEffectConcentration
Wortmannin Oral Cancer (KB)IC50 = 3.6 ± 1 µMInduces apoptosis and inhibits cell proliferation.
Colorectal CancerInhibits cell growth and migration.Varies depending on cell line.
This compound Prostate Cancer (PC-3)Reduced proliferation to 21.62% of control50 µM
Prostate Cancer (PC-3)Reduced proliferation to 48.65% of control20 µM
Prostate Cancer (PC-3)Reduced proliferation to 58.77% of control10 µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches to characterize these inhibitors, the following diagrams are provided.

Signaling Pathways

G cluster_0 Wortmannin Inhibition cluster_1 This compound Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 Wortmannin Wortmannin Wortmannin->PI3K Downstream Downstream Effectors (Cell Growth, Survival) AKT->Downstream PIP4K PIP4K PIP5K1a PIP5K1α PIP4K->PIP5K1a PI4P PI3K2 PI3K PIP5K1a->PI3K2 PIP2 ISA2011B This compound ISA2011B->PIP5K1a AKT2 AKT PI3K2->AKT2 PIP2 -> PIP3 Downstream2 Downstream Effectors (Cell Growth, Survival) AKT2->Downstream2 G cluster_0 In Vitro Kinase Assay Workflow cluster_1 Cell-Based Assay Workflow start Prepare Kinase, Substrate, and ATP add_inhibitor Add Inhibitor (Wortmannin or this compound) start->add_inhibitor incubate Incubate at Optimal Temperature add_inhibitor->incubate measure Measure Kinase Activity (e.g., radioactivity, fluorescence) incubate->measure analyze Analyze Data (Calculate IC50) measure->analyze seed_cells Seed Cells treat_cells Treat with Inhibitor seed_cells->treat_cells stimulate Stimulate Pathway (e.g., with growth factor) treat_cells->stimulate lyse Lyse Cells and Collect Protein stimulate->lyse western_blot Western Blot for p-AKT and Total AKT lyse->western_blot quantify Quantify Band Intensity and Determine Inhibition western_blot->quantify

References

Validating the Specificity of ISA-2011B for PIP5Kα: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the intricate roles of phosphoinositide signaling, the specificity of chemical probes is paramount. This guide provides a comparative analysis of ISA-2011B, a reported inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase α (PIP5Kα), alongside an alternative inhibitor, UNC3230. We present supporting experimental data, detailed protocols for assessing inhibitor specificity, and visualizations of the relevant signaling pathway and experimental workflows to aid researchers in making informed decisions for their studies.

Performance Comparison of PIP5Kα Inhibitors

The following table summarizes the reported in vitro potency and selectivity of this compound and UNC3230. A notable discrepancy exists in the reported activity of this compound, which is highlighted below.

FeatureThis compoundUNC3230
Primary Target PIP5KαPIP5K1C
Reported IC50 No inhibition observed at 50 µM in an in vitro capillary electrophoresis-based assay[1]. However, it has been shown to inhibit immunoprecipitated PIP5Kα activity at 25 µM[2][3].~41 nM[4][5]
Off-Target Profile High binding affinity to MARK1 and MARK4 in a KINOMEscan assay.Selective over PIP5K1A and a panel of other kinases. Also inhibits PIP4K2C.
Cellular Activity Reduces PIP5Kα lipid-kinase activity and downstream AKT signaling in various cell types. Inhibits PIP5Kα protein expression with prolonged treatment.Reduces PIP2 levels and LPA-induced calcium signaling in dorsal root ganglia neurons.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

PIP5K_Signaling_Pathway PIP5Kα Signaling Pathway cluster_membrane Plasma Membrane PI4P PI(4)P PIP5K_alpha PIP5Kα PI4P->PIP5K_alpha Substrate PIP2 PI(4,5)P2 PLC PLC PIP2->PLC Substrate PI3K PI3K PIP2->PI3K Substrate PIP5K_alpha->PIP2 Phosphorylation DAG_IP3 DAG + IP3 PLC->DAG_IP3 PIP3 PI(3,4,5)P3 PI3K->PIP3 Ca_Signaling Ca2+ Signaling DAG_IP3->Ca_Signaling AKT_Signaling AKT Signaling PIP3->AKT_Signaling Receptor Receptor Tyrosine Kinase / GPCR Receptor->PIP5K_alpha Activation ISA_2011B This compound ISA_2011B->PIP5K_alpha Inhibition

Caption: A simplified diagram of the PIP5Kα signaling pathway.

Experimental_Workflow Inhibitor Specificity Validation Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo, Radiometric) Determine_IC50 Determine IC50 for PIP5Kα Kinase_Assay->Determine_IC50 KINOMEscan Broad Kinase Panel Screen (e.g., KINOMEscan) Identify_Off_Targets Identify Potential Off-Targets KINOMEscan->Identify_Off_Targets Cell_Treatment Treat Cells with Inhibitor Western_Blot Western Blot for p-AKT/Total AKT Cell_Treatment->Western_Blot PIP2_Measurement Measure Cellular PIP2 Levels Cell_Treatment->PIP2_Measurement Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Migration) Cell_Treatment->Phenotypic_Assay Inhibitor Test Compound (e.g., this compound) Inhibitor->Kinase_Assay Inhibitor->KINOMEscan Inhibitor->Cell_Treatment

Caption: Workflow for validating the specificity of a PIP5Kα inhibitor.

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are essential. Below is a generalized protocol for an in vitro kinase assay to determine the potency of a PIP5Kα inhibitor.

In Vitro PIP5Kα Kinase Assay (ADP-Glo™ Luminescence-Based Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human PIP5Kα enzyme

  • PIP5Kα substrate: PI(4)P (phosphatidylinositol-4-phosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a solution of PI(4)P substrate and PIP5Kα enzyme in kinase buffer.

    • Prepare a serial dilution of the test inhibitor in DMSO, and then dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare the ATP solution in kinase buffer at a concentration that is at or near the Km for PIP5Kα.

  • Reaction Setup:

    • Add 5 µL of the enzyme/substrate mixture to each well of the 384-well plate.

    • Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO in kinase buffer) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Conclusion

References

A Comparative Guide to ISA-2011B and Other Kinase Inhibitors Targeting the PI3K/AKT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the novel kinase inhibitor ISA-2011B with other inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The information is intended to facilitate objective performance comparisons and is supported by experimental data.

Introduction to this compound

This compound is a selective inhibitor of Phosphatidylinositol-4-phosphate 5-kinase-α (PIP5K1α), a critical enzyme in the PI3K/AKT signaling cascade.[1][2][3] By inhibiting PIP5K1α, this compound effectively reduces the cellular levels of phosphatidylinositol (4,5)-bisphosphate (PIP2), a key second messenger that is a substrate for PI3K. This leads to the downstream suppression of the PI3K/AKT pathway, which is frequently dysregulated in cancer and promotes cell survival, proliferation, and invasion.[4][5] this compound has also demonstrated high binding affinity for MAP/microtubule affinity-regulating kinase 1 (MARK1) and 4 (MARK4).

Comparative Kinase Inhibitor Data

To provide a clear comparison of this compound's performance, this guide includes data on two other relevant kinase inhibitors:

  • PIP5K1α-IN-1: Another inhibitor of the same primary target as this compound, allowing for a direct comparison of potency against PIP5K1α.

  • Ipatasertib (GDC-0068): A well-characterized pan-Akt inhibitor that is currently in clinical trials. Ipatasertib targets a key downstream node in the same signaling pathway, providing a comparison to a different mechanism of pathway inhibition.

Biochemical Potency

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of the selected inhibitors against their primary kinase targets. Lower IC50 values indicate higher potency.

InhibitorTarget Kinase(s)IC50
This compound PIP5K1α1.55 µM
PIP5K1α-IN-1 PIP5K1α0.46 µM
Ipatasertib Akt15 nM
Akt218 nM
Akt38 nM
Cellular Activity

The following table presents the effects of the inhibitors on cancer cell lines, providing an indication of their potency in a cellular context.

InhibitorCell LineAssayEndpointResult
This compound PC-3 (Prostate Cancer)MTS Proliferation Assay% Proliferation vs. Control (48h)58.77% at 10 µM, 48.65% at 20 µM, 21.62% at 50 µM
Ipatasertib ARK1 (Uterine Serous Carcinoma)MTT Viability AssayIC50 (72h)21.58 µM
SPEC-2 (Uterine Serous Carcinoma)MTT Viability AssayIC50 (72h)23.33 µM
MDA-MB-468 (Breast Cancer)Viability AssayIC50 (5 days)0.020 ± 0.001 µM
MDA-MB-231 (Breast Cancer)Viability AssayIC50 (5 days)0.33 ± 0.01 µM

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of inhibitor comparison, the following diagrams are provided.

PI3K_AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PI4P PI(4)P PIP5K1a PIP5K1α PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PIP5K1a->PIP2 Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activates CellResponse Cell Proliferation, Survival, Invasion Downstream->CellResponse Promotes ISA2011B This compound ISA2011B->PIP5K1a Inhibits PIP5K1a_IN_1 PIP5K1α-IN-1 PIP5K1a_IN_1->PIP5K1a Inhibits Ipatasertib Ipatasertib Ipatasertib->AKT Inhibits

Caption: PI3K/AKT signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison KinaseAssay In Vitro Kinase Assay IC50_Biochem Determine IC50 KinaseAssay->IC50_Biochem DataComparison Compare Potency, Selectivity, and Cellular Efficacy IC50_Biochem->DataComparison CellCulture Culture Cancer Cell Lines InhibitorTreatment Treat with Inhibitors (Dose-Response) CellCulture->InhibitorTreatment ViabilityAssay Cell Viability Assay (e.g., MTS) InhibitorTreatment->ViabilityAssay WesternBlot Western Blot for Pathway Modulation InhibitorTreatment->WesternBlot IC50_Cellular Determine Cellular IC50 ViabilityAssay->IC50_Cellular PathwayInhibition Assess Target Phosphorylation WesternBlot->PathwayInhibition IC50_Cellular->DataComparison PathwayInhibition->DataComparison

Caption: Workflow for comparing kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (for IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., PIP5K1α, Akt1, Akt2, Akt3)

  • Kinase-specific substrate (e.g., PI(4)P for PIP5K1α, a peptide substrate for Akt)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)

  • Test inhibitor (this compound, PIP5K1α-IN-1, Ipatasertib) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 96-well or 384-well plates (white, low-volume for luminescence assays)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer at appropriate concentrations. The final ATP concentration should be at or near the Km for the specific kinase.

  • Compound Plating: Add 1 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Addition: Add 4 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTS)

This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to measure cell viability following inhibitor treatment.

Materials:

  • Cancer cell line of interest (e.g., PC-3, ARK1, SPEC-2)

  • Complete cell culture medium

  • Test inhibitors (this compound, Ipatasertib)

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitors in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot for PI3K/AKT Pathway Modulation

This protocol describes the use of western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT pathway following inhibitor treatment.

Materials:

  • Cancer cell line of interest

  • Test inhibitors

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with inhibitors at the desired concentrations and for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin) to determine the relative change in phosphorylation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling ISA-2011B

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling ISA-2011B. It outlines essential personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.

Compound Information and Storage

This compound is a PIP5K1α inhibitor investigated for its potential in cancer research. It is supplied as a solid, off-white powder. Proper storage is crucial to maintain its stability and efficacy.

ParameterSpecification
CAS Number 1395347-24-6
Appearance Solid powder
Short-Term Storage 0 - 4°C (days to weeks), dry and dark.[1]
Long-Term Storage -20°C (months to years), dry and dark.[1]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.[1]

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and its solubility in DMSO, which can facilitate skin absorption, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling both the powdered form of this compound and its solutions.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or butyl rubber gloves.Protects against direct skin contact. DMSO can penetrate standard nitrile gloves, so butyl rubber or fluoroelastomer gloves are recommended for handling solutions.
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes of the chemical in either solid or liquid form.
Body Protection A dedicated lab coat, preferably disposable or professionally laundered.Prevents contamination of personal clothing.
Respiratory Protection N95 or higher-rated respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection Closed-toe shoes.Protects feet from potential spills.

Handling Procedures

Adherence to the following step-by-step procedures is essential for the safe handling of this compound. These protocols are designed to minimize exposure risk during routine laboratory operations.

Handling this compound Powder
  • Preparation : Before handling, ensure the designated workspace (preferably a certified chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, weighing paper, and appropriate containers.

  • Weighing : Perform all weighing operations within a chemical fume hood or a ventilated balance safety enclosure to minimize the risk of inhaling the powder.

  • Technique : Use gentle scooping techniques to avoid generating dust.

  • Cleanup : After weighing, carefully clean all surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of any contaminated materials as hazardous waste.

Preparing this compound Solutions in DMSO
  • Solvent Handling : DMSO is an excellent solvent but can penetrate the skin, carrying dissolved substances with it. Handle pure DMSO and this compound solutions with chemical-resistant gloves.[2]

  • Dissolving : Slowly add the DMSO to the pre-weighed this compound powder to avoid splashing. Keep the container covered as much as possible during this process.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Storage : Store the resulting solution at the recommended temperature, protected from light.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound or its solutions be disposed of down the drain.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and puncture-resistant container.
This compound in DMSO Solutions Collect in a designated, labeled, and sealed container for organic solvent waste.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous chemical waste.

All waste containing this compound should be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If symptoms persist, seek medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Small Spill Alert others in the area. Wear appropriate PPE and clean the spill using a chemical spill kit, working from the outside in. Dispose of cleanup materials as hazardous waste.
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Experimental Workflow and Disposal Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key workflows for handling and disposing of this compound.

G cluster_handling This compound Handling Workflow cluster_disposal This compound Disposal Pathway prep Preparation (Clean workspace, assemble equipment) weigh Weighing (In fume hood, minimize dust) prep->weigh Proceed dissolve Dissolving (Add DMSO to powder) weigh->dissolve Transfer Powder use Experimental Use dissolve->use Use Solution solid_waste Solid Waste (Unused powder, contaminated items) collect Collect in Labeled, Sealed Containers solid_waste->collect liquid_waste Liquid Waste (DMSO solutions, rinsates) liquid_waste->collect ppe_waste Contaminated PPE (Gloves, lab coat) ppe_waste->collect pickup Hazardous Waste Pickup (by EHS or licensed company) collect->pickup

Caption: Workflow for handling and disposing of this compound.

G cluster_ppe Personal Protective Equipment Logic start Handling this compound is_powder Is it a powder? start->is_powder is_solution Is it a solution? is_powder->is_solution No respirator Wear N95 Respirator is_powder->respirator Yes no_respirator Standard PPE (Gloves, Goggles, Lab Coat) is_solution->no_respirator No (Solid Form) butyl_gloves Use Butyl/Fluoroelastomer Gloves is_solution->butyl_gloves Yes respirator->is_solution

Caption: Decision diagram for selecting appropriate PPE.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.